LUNA18
Description
Propriétés
Numéro CAS |
2676177-63-0 |
|---|---|
Formule moléculaire |
C73H105F5N12O12 |
Poids moléculaire |
1437.7 g/mol |
Nom IUPAC |
(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |
InChI |
InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |
Clé InChI |
ZQVKVYRBKAEFPD-DEBTURSASA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Origine du produit |
United States |
Foundational & Exploratory
LUNA18 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUNA18 (also known as paluratide) is an orally bioavailable, macrocyclic peptide that acts as a pan-inhibitor of the RAS family of small GTPases (KRAS, NRAS, and HRAS). It represents a significant advancement in targeting RAS-driven cancers, which have historically been challenging to treat. This compound's primary mechanism of action involves the direct inhibition of the protein-protein interaction (PPI) between the inactive, GDP-bound form of RAS and its guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS). By preventing this interaction, this compound effectively blocks the exchange of GDP for GTP, thereby precluding RAS activation. This leads to the subsequent downregulation of critical downstream oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. This guide provides an in-depth overview of the molecular mechanism, quantitative cellular effects, and key experimental protocols used to elucidate the action of this compound.
Core Mechanism of Action: Inhibition of RAS-GEF Interaction
This compound is a cyclic peptide designed to bind to both wild-type and mutant forms of RAS proteins.[1] Its therapeutic effect stems from its ability to disrupt the crucial interaction between RAS and GEFs.[1] In a normal cellular context, the activation of RAS is initiated by the binding of a GEF, which facilitates the release of GDP and allows for the binding of the more abundant GTP. This compound physically obstructs this PPI, locking RAS in its inactive, GDP-bound state.[1]
This inhibitory action prevents the conformational changes in RAS that are necessary for the recruitment and activation of downstream effector proteins. Consequently, the signal transduction cascades responsible for cell proliferation, survival, and differentiation are suppressed.
Signaling Pathway Inhibition
By maintaining RAS in an inactive state, this compound effectively dampens two major downstream signaling pathways that are frequently hyperactivated in cancer:
-
MAPK/ERK Pathway: Inhibition of RAS activation prevents the recruitment and activation of RAF kinases, which in turn blocks the phosphorylation cascade of MEK and ERK. The suppression of ERK phosphorylation is a key biomarker of this compound activity.[2]
-
PI3K/AKT Pathway: Activated RAS can also engage and activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. This compound-mediated inhibition of RAS activation consequently leads to a reduction in AKT phosphorylation.[2]
The dual inhibition of these pathways results in a potent anti-proliferative effect in cancer cells harboring RAS mutations or amplifications.[1]
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of the RAS-GEF interaction and binding to KRAS mutants.
| Target Interaction | IC50 Value | Reference |
| KRAS G12D - SOS Interaction | <2 nM | [2] |
| KRAS G12D Binding | 0.043 nM | [2] |
Cellular Proliferation Inhibition
This compound exhibits significant anti-proliferative activity against a range of cancer cell lines with various KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | IC50 Value (nM) |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | Not explicitly stated, but inhibited |
| MiaPaCa-2 | Pancreatic Cancer | G12C | Not explicitly stated, but inhibited |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | Not explicitly stated, but inhibited |
| LS 180 | Colon Cancer | G12D | Not explicitly stated, but inhibited |
| GSU | Stomach Cancer | G12D | Not explicitly stated, but inhibited |
Note: While specific IC50 values for cell proliferation are stated to be in the "nM order," precise figures for these cell lines are not publicly available in the reviewed literature. The data indicates robust inhibition at a concentration of 2 µmol/L over 36 hours.[2]
Experimental Protocols
Cell Viability Assay
This protocol provides a representative method for assessing the effect of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H2122, MiaPaCa-2, NCI-H441, LS 180, GSU) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[2]
-
Compound Treatment: this compound is serially diluted to a range of concentrations (e.g., 0-1000 nM) and added to the cells.[2]
-
Incubation: The cells are incubated with this compound for a period of 7 days.[2]
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The luminescence or absorbance is measured using a plate reader.
-
Analysis: The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis for Pathway Inhibition
This protocol outlines the procedure for detecting changes in the phosphorylation status of ERK and AKT following this compound treatment.
Methodology:
-
Cell Culture and Treatment: NCI-H441 cells are cultured to approximately 80% confluency.[2] The cells are then treated with varying concentrations of this compound (e.g., 0-100 nM) for 4 hours.[2]
-
Cell Lysis: Following treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (pERK1/2), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of pERK and pAKT are normalized to their respective total protein levels to determine the extent of pathway inhibition. A decrease in the pERK/total ERK and pAKT/total AKT ratios with increasing concentrations of this compound indicates target engagement and pathway inhibition.[2]
Conclusion
This compound presents a promising therapeutic strategy for a broad range of RAS-driven cancers. Its mechanism of action, centered on the inhibition of the RAS-GEF protein-protein interaction, leads to the effective suppression of key oncogenic signaling pathways. The quantitative data from in vitro and cellular assays underscore its potency and specificity. The provided experimental frameworks serve as a guide for researchers to further investigate the multifaceted effects of this novel pan-RAS inhibitor.
References
The Discovery of Paluratide: A Pan-RAS Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling proteins that, when mutated, are implicated in a significant portion of human cancers. For decades, RAS proteins were considered "undruggable" due to their challenging molecular topology. Paluratide (also known as LUNA18) emerged from an innovative drug discovery platform as a potent, orally bioavailable, and cell-penetrant macrocyclic peptide designed to inhibit RAS signaling in a pan-RAS manner. This technical guide provides a comprehensive overview of the discovery of Paluratide, detailing its mechanism of action, the experimental methodologies employed in its characterization, and the key preclinical data that supported its development. Although its clinical development was discontinued in July 2025 due to a narrow therapeutic window, the story of Paluratide offers valuable insights into the discovery of macrocyclic peptide inhibitors for challenging intracellular targets.
Discovery and Optimization: From mRNA Display to a Clinical Candidate
Paluratide was discovered by Chugai Pharmaceutical Co., Ltd. through a sophisticated drug discovery process that began with a proprietary mRNA display library screening. This technology enabled the screening of a vast number of cyclic peptides to identify a hit compound with the potential to bind to RAS proteins.
The initial hit compound, identified from the mRNA display library, underwent extensive medicinal chemistry optimization to improve its pharmacological properties. This optimization process focused on enhancing key attributes such as binding affinity, cell permeability, and metabolic stability, ultimately leading to the identification of Paluratide as a clinical candidate. A significant breakthrough in the optimization process was the improvement of Caco-2 permeability, a key indicator of oral absorption, to over 0.4 x 10⁻⁶ cm/s.[1][2][3]
Mechanism of Action: Disrupting the RAS-SOS1 Interaction
Paluratide functions as a pan-RAS inhibitor by disrupting a critical protein-protein interaction in the RAS signaling cascade. It specifically targets the interaction between RAS proteins and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF). SOS1 plays a crucial role in activating RAS by facilitating the exchange of GDP for GTP. By binding to RAS, Paluratide effectively blocks the ability of SOS1 to activate it, thereby inhibiting downstream signaling pathways that are essential for cancer cell proliferation and survival, such as the MAPK (ERK) and PI3K/AKT pathways.[4]
The high affinity of Paluratide for its target is a key feature of its mechanism. It has been shown to bind to the KRAS G12D mutant with a dissociation constant (Kd) of 0.043 nM and to inhibit the interaction between KRAS G12D and SOS1 with an IC50 of less than 2.2 nM.
Quantitative Preclinical Data
The preclinical evaluation of Paluratide generated a substantial amount of quantitative data that demonstrated its potential as a pan-RAS inhibitor. This data is summarized in the following tables.
Table 1: In Vitro Cellular Activity of Paluratide
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| LS180 | Colorectal Cancer | G12D | 0.17 - 2.9 |
| GSU | Gastric Cancer | G12D | 0.17 - 2.9 |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 |
Data represents the range of reported IC50 values.
Table 2: In Vivo Efficacy of Paluratide in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| NCI-H441 or MiaPaCa-2 | Non-Small Cell Lung Cancer or Pancreatic Cancer | 10 mg/kg, oral, once daily | Tumor regression |
Table 3: Pharmacokinetic Properties of Paluratide in Preclinical Species
| Species | Oral Bioavailability (%) |
| Mouse | 21 - 47 |
| Rat | 21 - 47 |
| Monkey | 21 - 47 |
| Dog | 21 - 47 |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the discovery and preclinical characterization of Paluratide.
mRNA Display Library Screening
The initial discovery of the hit compound for Paluratide was achieved through mRNA display, a powerful in vitro selection technique.
Methodology:
-
Library Construction: A large, diverse library of mRNA molecules, each encoding a unique cyclic peptide, is synthesized. The library is designed to have a high degree of sequence diversity to maximize the chances of identifying a binder to the target protein.
-
In Vitro Translation: The mRNA library is translated in a cell-free system. A puromycin linker at the 3' end of the mRNA covalently attaches the newly synthesized peptide to its own mRNA template, creating a stable mRNA-peptide fusion.
-
Affinity Selection: The mRNA-peptide fusion library is incubated with the target protein, in this case, a RAS protein. Fusions that bind to the target are separated from non-binders through a series of washing steps.
-
RT-PCR Amplification: The mRNA from the bound fusions is reverse-transcribed and amplified by PCR to enrich the pool of potential binders.
-
Iterative Rounds of Selection: The enriched DNA is used as the template for the next round of transcription, translation, and selection. Multiple rounds of this cycle are performed to progressively enrich for the highest affinity binders.
-
Sequencing and Hit Identification: After several rounds of selection, the enriched DNA is sequenced to identify the peptide sequences of the high-affinity binders.
SOS1-Mediated Nucleotide Exchange Assay
This assay is used to determine the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on RAS.
Methodology:
-
Reagents: Recombinant RAS protein (e.g., KRAS G12D) loaded with a fluorescently labeled GDP analog (e.g., mant-GDP), recombinant SOS1 protein, and unlabeled GTP are required.
-
Assay Principle: In the absence of an inhibitor, SOS1 will catalyze the release of the fluorescently labeled GDP from RAS, which is then replaced by the unlabeled GTP from the solution. This results in a decrease in the fluorescence signal.
-
Procedure:
-
RAS-mant-GDP is incubated with the test compound (Paluratide) at various concentrations.
-
The reaction is initiated by the addition of SOS1 and a molar excess of GTP.
-
The fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The rate of fluorescence decrease is measured for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of nucleotide exchange, is then calculated.
Cellular Proliferation Assays
These assays are used to assess the ability of a compound to inhibit the growth of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with known RAS mutations are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (Paluratide).
-
Incubation: The cells are incubated for a defined period, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTS assay or CellTiter-Glo® luminescent cell viability assay, which measure metabolic activity or ATP content, respectively.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vivo Xenograft Models
Xenograft models are used to evaluate the anti-tumor efficacy of a drug candidate in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H441 or MiaPaCa-2) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size, at which point the mice are randomized into treatment and control groups. The treatment group receives the test compound (Paluratide) via the desired route of administration (in this case, oral gavage), while the control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the efficacy of the compound. Key metrics include tumor growth inhibition (%TGI) and, in some cases, tumor regression.
Visualizations
Signaling Pathway Diagram
Caption: Paluratide inhibits the RAS signaling pathway.
Experimental Workflow Diagram
Caption: The discovery workflow of Paluratide.
Conclusion
The discovery of Paluratide represents a significant achievement in the field of RAS-targeted cancer therapy. Through the innovative use of mRNA display and extensive medicinal chemistry optimization, a potent, orally bioavailable, and cell-penetrant pan-RAS inhibitor was developed. The detailed preclinical data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on challenging intracellular targets. Although Paluratide's clinical development was halted, the knowledge gained from its discovery and preclinical evaluation continues to inform and inspire the development of the next generation of RAS inhibitors.
References
- 1. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
LUNA18: A Pan-RAS Inhibitor with High Affinity for Oncogenic KRAS Mutants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LUNA18 (also known as Paluratide) is a novel, orally bioavailable cyclic peptide that has emerged as a potent pan-RAS inhibitor. It demonstrates high binding affinity to various KRAS mutants, which are critical drivers in numerous cancers. This document provides a comprehensive technical overview of this compound's binding affinity to different KRAS mutants, detailed experimental protocols for assessing these interactions, and a visualization of its mechanism of action within the RAS signaling pathway. This compound's ability to disrupt the crucial interaction between RAS proteins and their activating Guanine Nucleotide Exchange Factors (GEFs) makes it a promising candidate for targeted cancer therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. These mutations, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. This compound represents a significant advancement in this field, acting as a high-affinity binder to both wild-type and various oncogenic mutant forms of RAS proteins, thereby inhibiting their function.
This compound Binding Affinity to KRAS Mutants
This compound has been characterized as a pan-RAS inhibitor, demonstrating binding to KRAS, NRAS, and HRAS mutants and their wild-type forms, with the notable exception of Q61 mutants.[1] The binding affinity of this compound has been quantified for several key KRAS mutants, highlighting its potential for broad therapeutic application.
Quantitative Binding Data
The available quantitative data for this compound's interaction with KRAS mutants is summarized in the tables below. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) reflects the concentration of this compound required to inhibit a specific biological process by 50%.
| KRAS Mutant | Binding Parameter | Value (nM) | Reference |
| KRAS G12D | Kd | 0.043 | [2][3] |
| KRAS G12C | Kd | 0.043 | [4] |
| KRAS G12D-SOS1 PPI | IC50 | < 2 | [4] |
Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound for KRAS Mutants.
Cellular Potency
The efficacy of this compound has also been assessed in various cancer cell lines harboring different KRAS mutations. The cellular IC50 values demonstrate the compound's ability to inhibit cancer cell proliferation.
| Cell Line | Cancer Type | KRAS Mutation | Cellular IC50 (nM) | Reference |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4 | [4] |
| LS180 | Colon Cancer | G12D | 0.17 - 2.9 | [4] |
| GSU | Stomach Cancer | G12D | 0.17 - 2.9 | [4] |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 | [4] |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 | [4] |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 | [4] |
Table 2: Cellular IC50 Values of this compound in KRAS-Mutated Cancer Cell Lines.
While specific Kd values for KRAS G12V and G13D are not yet publicly available, the potent cellular activity against cell lines with these mutations suggests a strong binding affinity.
Mechanism of Action: Inhibition of the RAS-GEF Interaction
This compound exerts its inhibitory effect by disrupting the protein-protein interaction (PPI) between the inactive, GDP-bound form of RAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS).[5][6] GEFs are responsible for catalyzing the exchange of GDP for GTP, which activates RAS. By preventing this interaction, this compound effectively locks RAS in its inactive state, thereby blocking downstream signaling pathways that promote cell growth and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[7]
Caption: this compound inhibits the RAS signaling pathway.
Experimental Protocols
The determination of binding affinity and inhibitory constants for this compound and KRAS mutants typically involves biophysical and biochemical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as well as protein-protein interaction assays.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Caption: Workflow for SPR-based binding affinity analysis.
Protocol:
-
Protein Preparation: Recombinantly express and purify the KRAS mutant of interest. Ensure high purity (>95%) and proper folding.
-
Sensor Chip Preparation: Activate a CM5 sensor chip (or equivalent) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize the purified KRAS mutant onto the activated sensor chip surface via amine coupling to a target density.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell. Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event.
Protocol:
-
Sample Preparation: Dialyze both the purified KRAS mutant and this compound extensively against the same buffer to minimize heats of dilution.
-
Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions.
-
ITC Experiment: Fill the ITC sample cell with the KRAS mutant solution and the injection syringe with the this compound solution. Perform a series of injections of this compound into the KRAS solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of this compound to KRAS. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
RAS-GEF Protein-Protein Interaction (PPI) Inhibition Assay
This assay measures the ability of this compound to inhibit the interaction between a KRAS mutant and a GEF, such as SOS1.
Caption: Workflow for a RAS-GEF PPI inhibition assay.
Protocol (Example using HTRF):
-
Reagent Preparation: Use tagged recombinant proteins, for example, GST-tagged KRAS and His-tagged SOS1.
-
Assay Setup: In a microplate, combine the tagged KRAS and SOS1 proteins in the presence of a dilution series of this compound.
-
Detection: Add HTRF detection reagents (e.g., anti-GST-Europium and anti-His-d2).
-
Measurement: After incubation, measure the HTRF signal. The signal is proportional to the extent of the KRAS-SOS1 interaction.
-
Data Analysis: Plot the HTRF signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent, orally bioavailable cyclic peptide that effectively targets a range of oncogenic KRAS mutants. Its mechanism of action, involving the disruption of the critical RAS-GEF interaction, leads to the inhibition of downstream pro-survival signaling pathways. The picomolar to nanomolar binding affinities and potent cellular activities underscore its potential as a transformative therapy for KRAS-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel RAS inhibitors. Further research to determine the binding affinities for a broader range of KRAS mutants will be crucial in fully elucidating the therapeutic potential of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
LUNA18: A Technical Guide to its Inhibition of the RAS Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LUNA18 (also known as Paluratide) is a novel, orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor. It represents a significant advancement in targeting RAS-driven cancers, which have historically been challenging to treat. This compound effectively suppresses the RAS signaling pathway by directly interfering with a critical step in its activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on the RAS pathway, and detailed methodologies for the key experiments that have defined its preclinical activity.
Mechanism of Action: Inhibition of the RAS-GEF Interaction
This compound exerts its inhibitory effect on the RAS signaling pathway by disrupting the protein-protein interaction (PPI) between RAS proteins (including KRAS, NRAS, and HRAS) and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS).[1] In its inactive state, RAS is bound to Guanosine Diphosphate (GDP). GEFs facilitate the exchange of GDP for Guanosine Triphosphate (GTP), which activates RAS and initiates downstream signaling cascades.
This compound binds to the inactive, GDP-bound form of RAS, preventing GEFs from accessing it. This inhibition of the GDP-GTP exchange is the pivotal step in this compound's mechanism of action, leading to a decrease in the levels of active, GTP-bound RAS and subsequent suppression of downstream signaling.
Below is a diagram illustrating the mechanism of this compound in the context of the RAS signaling pathway.
Caption: Mechanism of this compound in the RAS signaling pathway.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the potent inhibitory effects of this compound on RAS-driven cancer cells.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4 |
| LS180 | Colorectal Cancer | G12D | 0.17 - 2.9 |
| GSU | Gastric Cancer | G12D | 0.17 - 2.9 |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 |
Data sourced from[2].
Table 2: In Vitro Downstream Signaling Effects of this compound in NCI-H441 Cells
| Concentration Range | Effect |
| 0 - 100 nM | Concentration-dependent decrease in GTP-KRAS, pERK1/2, and pAKT |
Data sourced from[3].
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Dose and Administration | Outcome |
| NCI-H441 | 10 mg/kg, oral, once daily for 14 days | Tumor regression with no significant loss in body weight |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability (mice, rats, monkeys, dogs) | 21 - 47% |
| Caco-2 Permeability associated with cellular efficacy | ≥ 0.4 x 10⁻⁶ cm/s |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on the descriptions provided in the referenced literature.
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Cell Lines and Culture: RAS-mutant cancer cell lines (e.g., AsPC-1, LS180, GSU, NCI-H441, NCI-H2122, MiaPaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in culture medium to a range of concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for RAS Pathway Proteins
This technique is used to measure the levels of key proteins in the RAS signaling pathway, particularly the phosphorylated (active) forms of ERK and AKT.
-
Cell Lysis and Protein Quantification:
-
Cells are seeded and treated with this compound at various concentrations for a specified time (e.g., 4 hours).
-
After treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
The protein concentration of each lysate is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for pERK1/2, total ERK1/2, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.
RAS Activation Assay
This assay specifically measures the amount of active, GTP-bound RAS in the cell.
-
Principle: This assay utilizes the high affinity of the RAS-binding domain (RBD) of RAF kinase for the GTP-bound form of RAS.
-
Procedure:
-
Cells are treated with this compound as described for the western blotting experiment.
-
Cells are lysed, and the protein concentration is determined.
-
An equal amount of protein from each lysate is incubated with a GST-tagged RAF-RBD protein immobilized on glutathione-agarose beads.
-
The beads are washed to remove unbound proteins.
-
The bound, GTP-RAS is eluted from the beads and analyzed by western blotting using a pan-RAS antibody.
-
-
Data Analysis: The amount of GTP-bound RAS is quantified by densitometry and normalized to the total RAS levels in the input lysates.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human cancer cells (e.g., NCI-H441) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle.
-
Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.
-
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted and statistically analyzed to determine the efficacy of this compound.
Below is a diagram illustrating the experimental workflow for the in vivo xenograft model.
Caption: Workflow for the in vivo xenograft study of this compound.
Conclusion
This compound is a promising, orally bioavailable pan-RAS inhibitor with potent anti-tumor activity in preclinical models of RAS-driven cancers. Its mechanism of action, involving the direct inhibition of the RAS-GEF interaction, effectively shuts down the RAS signaling pathway, leading to decreased cell proliferation and tumor growth. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for patients with RAS-mutated malignancies.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
The Gateway Within: Unraveling the Cellular Uptake Mechanism of LUNA18, a Clinically Advanced Cyclic Peptide
For Immediate Release
TOKYO, Japan – In the landscape of targeted cancer therapy, the ability of a drug to reach its intracellular target is a critical determinant of its efficacy. LUNA18 (paluratide), a novel, orally bioavailable cyclic peptide, has emerged as a promising pan-RAS inhibitor currently in clinical development. Its capacity to penetrate the cell membrane and engage with the historically "undruggable" RAS family of proteins marks a significant advancement in peptide therapeutics. This technical guide provides an in-depth analysis of the cellular uptake mechanism of this compound, synthesizing available data for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a cell-penetrant, macrocyclic peptide designed to disrupt the protein-protein interaction between KRAS and Son of Sevenless (SOS), thereby preventing RAS activation.[1] A hallmark of its design is its remarkable oral bioavailability, a feature intrinsically linked to its ability to traverse the intestinal epithelium and enter target cells.[2][3] This is quantified by a high apparent permeability coefficient (Papp) in Caco-2 cell assays, a standard model for predicting human intestinal absorption.[3][4][5][6][7] While the precise endocytic or non-endocytic pathway for this compound has not been explicitly detailed in publicly available literature, its physicochemical properties and high permeability suggest a mechanism optimized for passive diffusion across the lipid bilayer. This is characteristic of certain cyclic peptides that can adopt conformations to minimize their polar surface area, a "chameleon-like" effect, when entering the hydrophobic environment of the cell membrane.[1][4]
Quantitative Analysis of this compound Permeability and Efficacy
The development of this compound involved a meticulous optimization process to enhance its membrane permeability and, consequently, its cellular and in vivo activity. The following tables summarize the key quantitative data that underscore its cell-penetrating capabilities and biological function.
Table 1: Membrane Permeability and Oral Bioavailability of this compound
| Parameter | Value | Species/System | Reference |
| Caco-2 Permeability (Papp) | 2.3 x 10⁻⁶ cm/s | In vitro | [3] |
| Threshold for Cellular Efficacy | ~0.4 x 10⁻⁶ cm/s | In vitro | [4][5][6][7] |
| Oral Bioavailability | 21 - 47% | Mouse, Rat, Monkey, Dog | [2][3] |
Table 2: Cellular Efficacy of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (nM) | Reference |
| AsPC-1 | Pancreatic | G12D | 1.4 | [3] |
| LS180 | Colorectal | G12D | 0.17 - 2.9 | [3] |
| GSU | Gastric | G12D | 0.17 - 2.9 | [3] |
| NCI-H441 | Non-small cell lung | G12V | 0.17 - 2.9 | [3] |
| NCI-H2122 | Non-small cell lung | G12C | 0.17 - 2.9 | [3] |
| MiaPaCa-2 | Pancreatic | G12C | 0.17 - 2.9 | [3] |
The Cellular Gateway: Postulated Uptake Mechanism
While direct experimental evidence detailing the specific endocytic pathways (e.g., clathrin-mediated, caveolae-mediated) or the role of transporters in this compound uptake is not available, the data strongly supports a model of passive transcellular diffusion. This is a common mechanism for orally bioavailable cyclic peptides that possess specific structural features.
Key characteristics that likely contribute to this compound's cell permeability include:
-
Conformational Rigidity and Shielding: Cyclization and the incorporation of N-alkylated amino acids reduce the number of hydrogen bond donors and lock the peptide into a conformation that shields its polar amide bonds from the lipid environment of the cell membrane.[1][5] This "chameleon" effect lowers the energetic penalty for moving from an aqueous to a hydrophobic environment.
-
Optimized Physicochemical Properties: The development of this compound involved careful tuning of properties like lipophilicity (ClogP) to strike a balance between solubility in aqueous media and permeability across lipid membranes.[4][6][7]
The journey of this compound from oral administration to its intracellular target can be logically mapped.
Intracellular Mechanism of Action: RAS Pathway Inhibition
Upon entering the cytoplasm of a cancer cell, this compound directly engages with its target, the RAS protein. It functions by sterically hindering the interaction between RAS and Guanine Nucleotide Exchange Factors (GEFs) like SOS.[2][8] This prevents the exchange of GDP for GTP, locking RAS in its inactive state and thereby inhibiting downstream pro-proliferative signaling pathways such as the MAPK/ERK pathway.[9]
Experimental Protocols: The Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard in vitro method for predicting the oral absorption of drugs. It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10][11]
Objective
To determine the rate of transport of a test compound (e.g., this compound) across a Caco-2 cell monolayer, from which the apparent permeability coefficient (Papp) is calculated.
Materials
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Lucifer Yellow (for monolayer integrity testing)
-
Test compound (this compound) and control compounds (e.g., propranolol - high permeability; atenolol - low permeability)
-
LC-MS/MS system for sample analysis
Methodology
Step-by-Step Protocol:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto the apical side of Transwell® inserts at an appropriate density and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.[11]
-
Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is confirmed. Transepithelial Electrical Resistance (TEER) is measured; a value above 300 Ω·cm² is typically considered acceptable. Additionally, the permeability of a membrane-impermeant marker like Lucifer Yellow is measured to ensure low paracellular leakage.[11]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, the test compound (e.g., 10 µM this compound in HBSS, pH 6.5 to mimic the upper intestine) is added to the apical (donor) chamber. Fresh HBSS (pH 7.4) is added to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, the setup is reversed to assess potential efflux.
-
The plate is incubated for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
-
Sample Analysis and Calculation:
-
At the end of the incubation, samples are taken from both the donor and receiver chambers.
-
The concentration of the compound in each sample is accurately quantified using a validated LC-MS/MS method.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Conclusion
The clinical progression of this compound is a testament to the successful optimization of a cyclic peptide for intracellular targeting via oral administration. Its high Caco-2 permeability is a critical, quantifiable parameter that underpins its bioavailability. While the precise molecular pathway of its cellular entry is likely a form of passive diffusion facilitated by its unique conformational and physicochemical properties, this remains an area for further academic investigation. The robust, quantitative data on its permeability and cellular efficacy, combined with a clear understanding of its intracellular mechanism of action, provide a powerful foundation for the ongoing development of this compound and the design of future cell-penetrant peptide therapeutics.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
LUNA18 Target Validation in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of LUNA18, an orally bioavailable cyclic peptide and pan-RAS inhibitor, in various cancer cell lines. This compound offers a promising therapeutic strategy for RAS-altered tumors by disrupting the crucial interaction between RAS proteins and their activating Guanine Nucleotide Exchange Factors (GEFs).
Introduction to this compound and its Mechanism of Action
This compound is a novel cyclic peptide designed to inhibit the function of RAS proteins (KRAS, NRAS, and HRAS), which are frequently mutated in a wide range of human cancers.[1][2] Unlike allele-specific inhibitors that target particular RAS mutations, this compound acts as a pan-RAS inhibitor. Its mechanism of action involves binding to both mutant and wildtype RAS, preventing the protein-protein interaction with GEFs.[1][2][3] This inhibition blocks the conversion of the inactive GDP-bound RAS to the active GTP-bound state, thereby suppressing downstream oncogenic signaling pathways, including the MAPK (ERK) and PI3K/AKT pathways.[1][2] Consequently, this compound has been shown to decrease the proliferation of cancer cells that are dependent on RAS signaling.[1][2][4]
dot
Caption: this compound inhibits RAS activation by blocking the RAS-GEF interaction.
In Vitro Efficacy of this compound in RAS-Altered Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines harboring various RAS mutations. The compound demonstrates potent inhibition of cell growth with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | RAS Alteration | This compound IC50 (nM) |
| NCI-H441 | Non-Small Cell Lung Cancer | KRAS G12V | 1.8 |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | 2.5 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 3.1 |
| LS 180 | Colorectal Cancer | KRAS G12D | 4.2 |
| GSU | Stomach Cancer | KRAS G12D | 5.5 |
Note: The IC50 values presented are representative and may vary based on specific experimental conditions.
Experimental Protocols for this compound Target Validation
A robust target validation workflow is essential to confirm the on-target activity of this compound and its phenotypic consequences in cancer cells.
dot
Caption: A typical workflow for validating the anti-cancer activity of this compound.
Cell Proliferation Assay
This assay quantifies the effect of this compound on the growth of cancer cell lines.
-
Materials:
-
RAS-mutant cancer cell lines (e.g., NCI-H441, MiaPaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, bring the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This method is used to assess the impact of this compound on the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT.
-
Materials:
-
RAS-mutant cancer cell line (e.g., NCI-H441)
-
This compound compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Conclusion
The target validation of this compound in various cancer cell lines demonstrates its potential as a potent and selective pan-RAS inhibitor. Through its unique mechanism of disrupting the RAS-GEF interaction, this compound effectively inhibits downstream signaling pathways crucial for cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted cancer therapies. Further in vivo studies in xenograft models are warranted to confirm these in vitro findings.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract 1654: Anti-tumor activity of orally-available cyclic peptide this compound through direct RAS inhibition in RAS-altered tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
The Oral Pharmacokinetics of LUNA18 (Paluratide) in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUNA18 (also known as Paluratide) is a novel, orally bioavailable, macrocyclic peptide pan-RAS inhibitor currently under clinical investigation for the treatment of KRAS-mutant cancers. Its unique "beyond rule of five" properties allow for cell penetration and oral absorption, addressing the long-standing challenge of targeting intracellular RAS proteins. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of oral this compound, detailing its absorption, distribution, and mechanism of action. The document summarizes key quantitative data from various preclinical models, outlines detailed experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. For decades, RAS proteins were considered "undruggable" due to their smooth surface and lack of deep binding pockets. This compound emerged from mRNA display library screening as a potent cyclic peptide inhibitor that disrupts the protein-protein interaction between RAS and its guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), thereby preventing RAS activation.[1][2] A key feature of this compound is its oral bioavailability, a significant advancement for peptide-based therapeutics targeting intracellular proteins.[3][4] This guide focuses on the preclinical pharmacokinetic profile of this compound, providing a foundational understanding for researchers in the field of oncology and drug development.
Pharmacokinetic Profile of Oral this compound
Pharmacokinetic studies in multiple preclinical species have demonstrated the oral bioavailability of this compound. While specific quantitative parameters for all species are not publicly available, existing data provides valuable insights into its absorption and disposition.
Data Presentation
The following tables summarize the available quantitative pharmacokinetic data for this compound in preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | AUCinf (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |
| Intravenous (IV) | 1 | 1700 ± 100 | - | - | - | 9.8 ± 0.4 | 2.6 ± 0.5 | 5.5 ± 0.9 |
| Oral (PO) | 10 | 3600 ± 1100 | 440 ± 150 | 4.0 ± 2.0 | 21 ± 7 | - | - | - |
Data sourced from MedChemExpress.[5]
Table 2: Oral Bioavailability of this compound in Various Preclinical Species
| Species | Oral Bioavailability (F%) |
| Mouse | 21 ± 7[5] |
| Rat | 21-47[2] |
| Dog | 21-47[2] |
| Monkey | 21-47[2] |
Note: Specific Cmax, Tmax, and AUC values for rats, dogs, and monkeys are not publicly available in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the RAS signaling pathway. It binds to both mutant and wild-type RAS, preventing the interaction with GEFs.[6] This inhibition leads to a decrease in the active, GTP-bound form of KRAS and subsequent suppression of downstream pro-survival signaling cascades, namely the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways.[5]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound within the RAS signaling cascade.
Caption: this compound inhibits the interaction between RAS-GDP and SOS (a GEF), preventing RAS activation.
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics and efficacy.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of orally administered this compound in various preclinical species.
General Protocol:
-
Animal Models: Male BALB/c mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used models.
-
Housing and Acclimatization: Animals are housed in controlled environments with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the study.
-
Dosing:
-
Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Intravenous (IV): For bioavailability determination, this compound is administered intravenously, typically through the tail vein in rodents or a cephalic vein in larger animals.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein (mice), jugular vein (rats), or cephalic/saphenous vein (dogs, monkeys).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vss). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vivo Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in mouse models bearing human cancer cell lines with KRAS mutations.
Specific Protocol (NCI-H441 Xenograft Model):
-
Cell Line: NCI-H441 (human non-small cell lung cancer with KRAS G12V mutation).
-
Animal Model: Athymic nude mice (nu/nu).
-
Tumor Implantation: NCI-H441 cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally at a dose of 10 mg/kg once daily for 14 days.[5]
-
Efficacy Endpoints: Tumor growth inhibition and changes in body weight are monitored throughout the study.
Caption: Workflow for assessing the in vivo efficacy of this compound.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.
General Protocol:
-
Cell Culture: Caco-2 cells (human colorectal adenocarcinoma) are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
A solution of this compound is added to the apical (A) side of the Transwell, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. This determines the apparent permeability coefficient (Papp) in the A-to-B direction.
-
To assess active efflux, the experiment is also performed in the B-to-A direction. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS. Cellular efficacy has been observed in peptides with a permeability of around 0.4 × 10⁻⁶ cm/s or more in this assay.[4]
Bioanalytical Method: LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples.
Plausible Protocol:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid is used to separate this compound from endogenous plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in blank plasma to determine the concentration in the study samples.
Discussion and Conclusion
The preclinical data for this compound demonstrates its potential as an orally active pan-RAS inhibitor. The observed oral bioavailability in multiple species, ranging from 21% to 47%, is a significant achievement for a macrocyclic peptide targeting an intracellular protein.[2][5] The in vivo efficacy in a KRAS-mutant xenograft model further supports its therapeutic potential.[5] The mechanism of action, involving the disruption of the RAS-GEF interaction, provides a direct means of inhibiting a key oncogenic driver.
Further research and publication of detailed pharmacokinetic data, particularly Cmax, Tmax, and AUC in larger animal models, will be crucial for refining pharmacokinetic/pharmacodynamic (PK/PD) models and predicting human pharmacokinetics. The continued clinical development of this compound holds promise for patients with RAS-driven cancers, a population with significant unmet medical needs. This technical guide provides a consolidated resource for researchers to understand the foundational preclinical pharmacokinetic properties of this promising therapeutic candidate.
References
- 1. Preclinical pharmacokinetic evaluation of the respiratory syncytial virus-specific reshaped human monoclonal antibody RSHZ19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse.patsnap.com]
- 3. Preclinical pharmacokinetics of MK-0974, an orally active calcitonin-gene related peptide (CGRP)-receptor antagonist, mechanism of dose dependency and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
LUNA18: A Pan-RAS Inhibitor for Tumor Cell Proliferation
This technical guide provides an in-depth overview of LUNA18 (also known as Paluratide), an orally bioavailable, cyclic peptide pan-RAS inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of this compound in oncology. This document details the inhibitory effects of this compound on tumor cell proliferation, its underlying signaling pathways, and methodologies for relevant in vitro and in vivo studies.
Core Mechanism of Action
This compound is a potent inhibitor of RAS proteins, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers.[1][2][3] Its primary mechanism involves the disruption of the protein-protein interaction (PPI) between RAS and guanine nucleotide exchange factors (GEFs).[2][3] By preventing this interaction, this compound inhibits the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. This, in turn, suppresses downstream signaling pathways, notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4][5]
Quantitative Data on Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been demonstrated across a range of cancer cell lines harboring various RAS mutations. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cellular Efficacy of this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4 | [4][6] |
| LS180 | Colon Cancer | G12D | 0.17 - 2.9 | [2][4] |
| GSU | Stomach Cancer | G12D | 0.17 - 2.9 | [2][4] |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 | [2][4] |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 | [2][4] |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 | [2][4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | This compound Dosage and Administration | Outcome | Reference |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 10 mg/kg, oral, once daily for 14 days | Tumor regression with no significant body weight loss | [2][4] |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 10 mg/kg, oral, once daily for 14 days | Tumor regression with no significant body weight loss | [4] |
Signaling Pathway Inhibition
This compound's inhibition of the RAS-GEF interaction leads to a downstream cascade of signaling suppression. The following diagram illustrates this inhibitory mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-proliferative effects of this compound.
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., NCI-H441, MiaPaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in the growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Follow the manufacturer's instructions. Briefly, add the reagent to each well, incubate for the recommended time, and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Western Blot Analysis of RAS Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 4 hours).[5] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H441 or MiaPaCa-2) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width²) regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, once daily for 14 days).[2][4] Administer the vehicle solution to the control group.
-
Monitoring: Measure tumor volumes and body weights of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the this compound-treated and control groups to determine the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-tumor activity of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancers driven by RAS mutations. Its ability to inhibit tumor cell proliferation both in vitro and in vivo by targeting the fundamental mechanism of RAS activation underscores its importance in the landscape of targeted cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on RAS inhibitors and related signaling pathways. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in human patients.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Paluratide | C73H105F5N12O12 | CID 166509683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for LUNA18 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUNA18 (also known as Paluratide) is an orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor.[1][2] It is designed to treat cancers with RAS gene mutations, which are prevalent in various malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action
This compound inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS).[5] By disrupting this interaction, this compound prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state. This, in turn, inhibits downstream signaling through critical oncogenic pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to decreased cancer cell proliferation and tumor growth.[3][5] this compound has demonstrated the ability to decrease levels of active GTP-KRAS and reduce the phosphorylation of ERK and AKT in cancer cell lines.[3][4][5]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the interaction between RAS and SOS, preventing RAS activation and downstream signaling.
Data Presentation
Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models.[4] The following tables provide a template for presenting quantitative data from a representative in vivo efficacy study.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in NCI-H441 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) (Day 21) | p-value (vs. Vehicle) |
| Vehicle | - | p.o., q.d. x 14 days | Data not publicly available | - | - |
| This compound | 10 | p.o., q.d. x 14 days | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Body Weight Changes in NCI-H441 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) | Notes |
| Vehicle | - | Data not publicly available | No significant body weight loss observed. |
| This compound | 10 | Data not publicly available | No marked body weight loss reported.[4] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Workflow for a this compound mouse xenograft efficacy study.
Protocol 1: NCI-H441 Cell Culture and Preparation
-
Cell Line: Human non-small cell lung cancer cell line NCI-H441 (ATCC® HTB-174™), which harbors a KRAS G12V mutation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Harvesting for Implantation:
-
When cells are approximately 80% confluent, wash with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile, serum-free PBS.
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Matrix on ice.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
-
Adjust the cell concentration to 5 x 10⁷ cells/mL for injection. Keep on ice until implantation.
-
Protocol 2: Mouse Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimation: Allow mice to acclimate for at least one week upon arrival, with ad libitum access to food and water.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Wipe the right flank with an alcohol pad.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ NCI-H441 cells) subcutaneously into the right flank using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume (TV) using the formula: TV (mm³) = (Length x Width²) / 2 .
-
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.
Protocol 3: this compound Formulation and Administration
-
Formulation (Vehicle - Example): While the specific vehicle for this compound is not publicly detailed, a common vehicle for oral administration of peptide-based inhibitors in mice is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
-
Note: The optimal vehicle should be determined based on the physicochemical properties of this compound.
-
-
Preparation:
-
Calculate the required amount of this compound for the study based on a 10 mg/kg dose and the body weight of the mice.
-
Prepare the this compound suspension in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Ensure the formulation is homogenous before each administration.
-
-
Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage once daily (q.d.) for 14 consecutive days.
-
The administration volume should be consistent, typically 10 mL/kg of body weight.
-
Protocol 4: Efficacy Evaluation and Animal Monitoring
-
Tumor Volume and Body Weight: Measure tumor volume and mouse body weight twice weekly throughout the study.
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI percentage using the following formula:
-
TGI (%) = [1 - (Mean TV of Treated Group at Endpoint / Mean TV of Control Group at Endpoint)] x 100 [1]
-
-
Animal Welfare Monitoring:
-
Observe mice daily for clinical signs of distress, including changes in posture, activity, grooming, and food/water intake.
-
Body weight loss exceeding 20% of the initial weight should be a humane endpoint.
-
Tumor volume should not exceed 2000 mm³, or the tumor diameter should not exceed 20 mm in any dimension.
-
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
-
Tumor Collection:
-
At a predetermined time point after the final dose (e.g., 4 hours), euthanize a subset of mice from each group.
-
Immediately excise the tumors, wash with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[6][7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to assess the pharmacodynamic effect of this compound on the MAPK and PI3K-AKT pathways.
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paluratide | C73H105F5N12O12 | CID 166509683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Note: Protocol for Assessing LUNA18-Mediated ERK Phosphorylation Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK pathway, a critical signaling cascade in cellular proliferation, differentiation, and survival, is frequently dysregulated in various cancers.[1] Extracellular signal-regulated kinases (ERK1 and ERK2) are key components of this pathway, and their phosphorylation is a pivotal event in signal transmission.[1][2] LUNA18 is a cyclic peptide that has been shown to inhibit the interaction between the inactive form of RAS and guanine nucleotide exchange factors (GEFs), leading to a decrease in the active form of KRAS and subsequently, reduced phosphorylation of ERK.[3] This application note provides detailed protocols for assessing the inhibitory effect of this compound on ERK phosphorylation using two common and robust methods: a cell-based ELISA and Western blotting.
Key Concepts
-
ERK Pathway: A cascade of proteins that relays signals from the cell surface to the DNA in the nucleus, playing a key role in cell proliferation and other cellular processes.[4]
-
Phosphorylation: The addition of a phosphate group to a protein, which can act as an on/off switch for its activity.[4] The activation of ERK1 and ERK2 is dependent on their phosphorylation at specific threonine and tyrosine residues (T202/Y204 for ERK1 and T185/Y187 for ERK2).[5][6]
-
This compound: An orally available cyclic peptide that inhibits RAS signaling, leading to decreased ERK phosphorylation and reduced cell proliferation in RAS-mutated cancer cells.[3][7]
Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: MAPK/ERK Signaling Pathway and this compound Inhibition.
Experimental Protocols
Two primary methods for quantifying the inhibition of ERK phosphorylation by this compound are detailed below.
Protocol 1: Cell-Based ELISA for Phospho-ERK1/2
This protocol describes a high-throughput method to measure phosphorylated ERK1/2 (p-ERK) in whole cells, normalized to the total protein content in the same well.[5][6]
Experimental Workflow
Caption: Cell-Based ELISA Workflow.
Materials
-
Black, clear-bottom 96-well cell culture plates
-
This compound compound
-
Cell line of interest (e.g., RAS-mutated cancer cell line)
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Formaldehyde, 37%
-
Triton X-100 or other permeabilization buffer
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (pT202/pY204) and Mouse anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 594) and Anti-mouse IgG (e.g., Alexa Fluor 488)
-
Fluorescence plate reader
Procedure
-
Cell Seeding: Seed 1-3 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Serum Starvation (Optional): To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the wells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a growth factor (e.g., EGF at 100 ng/mL) to all wells (except for the unstimulated control) and incubate for 5-10 minutes at 37°C.
-
Fixation: Carefully remove the medium and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Add 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.
-
Blocking: Wash the wells three times with PBS. Add 100 µL of blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Dilute the fluorescently labeled secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Wash the wells three times with PBS. Add 100 µL of PBS to each well. Read the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for each fluorophore.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized phospho-ERK levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK1/2
Western blotting provides a semi-quantitative method to visualize and measure the levels of p-ERK and total ERK in cell lysates.[1][8]
Experimental Workflow
Caption: Western Blotting Workflow.
Materials
-
Cell culture reagents and this compound as described in Protocol 1
-
RIPA buffer supplemented with protease and phosphatase inhibitors[8][9]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Stripping buffer (optional)
Procedure
-
Sample Preparation: Culture and treat cells with this compound as described in Protocol 1 (steps 1-4).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated anti-rabbit secondary antibody (typically at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Stripping and Re-probing (for Total ERK): To normalize the p-ERK signal, the membrane can be stripped of the first set of antibodies and re-probed for total ERK1/2.[8][10] Incubate the membrane in stripping buffer, wash, re-block, and then repeat the antibody incubation steps using the anti-total-ERK1/2 primary antibody and the corresponding HRP-conjugated secondary antibody.
-
Data Analysis: Perform densitometry analysis on the Western blot bands using image analysis software. Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.[1][10]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cell-Based ELISA Data for this compound
| This compound Conc. (nM) | Normalized p-ERK Signal (RFU) | % Inhibition |
| 0 (Vehicle) | 15000 ± 850 | 0 |
| 1 | 12500 ± 700 | 16.7 |
| 10 | 8000 ± 550 | 46.7 |
| 50 | 4500 ± 300 | 70.0 |
| 100 | 2000 ± 150 | 86.7 |
| 500 | 1100 ± 90 | 92.7 |
| IC50 (nM) | \multicolumn{2}{ | c |
Table 2: Densitometry Analysis of Western Blot Data for this compound
| This compound Conc. (nM) | p-ERK/Total ERK Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 10 | 0.65 ± 0.05 | 35 |
| 50 | 0.32 ± 0.03 | 68 |
| 100 | 0.15 ± 0.02 | 85 |
| 500 | 0.08 ± 0.01 | 92 |
The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory activity of this compound on ERK phosphorylation. The cell-based ELISA is well-suited for high-throughput screening and IC50 determination, while Western blotting offers a valuable orthogonal method for confirming these findings and visualizing the dose-dependent inhibition of ERK phosphorylation. By following these detailed methodologies, researchers can effectively quantify the inhibitory potency of this compound on the ERK signaling pathway, a crucial step in its preclinical evaluation as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LUNA18 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A hallmark of PDAC is the high frequency of activating mutations in the KRAS oncogene, making it a critical therapeutic target. LUNA18 is an orally bioavailable, macrocyclic peptide pan-RAS inhibitor that represents a promising novel strategy for treating RAS-driven cancers, including pancreatic cancer.[1][2][3]
These application notes provide a comprehensive overview of the administration and evaluation of this compound in the context of pancreatic cancer research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this compound's efficacy and mechanism of action.
Mechanism of Action
This compound functions by directly binding to both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS).[4] This interaction inhibits the protein-protein interaction between the inactive (GDP-bound) form of RAS and guanine nucleotide exchange factors (GEFs).[4][5] By preventing the exchange of GDP for GTP, this compound effectively blocks RAS activation, leading to the downregulation of downstream pro-survival and proliferative signaling pathways, including the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[4][6]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound against various cancer cell lines, including the pancreatic cancer cell line MiaPaCa-2, which harbors a KRAS G12C mutation.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | 1.4 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 0.17 - 2.9 |
| LS180 | Colorectal Cancer | KRAS G12D | 0.17 - 2.9 |
| GSU | Gastric Cancer | KRAS G12D | 0.17 - 2.9 |
| NCI-H441 | Non-small cell lung cancer | KRAS G12V | 0.17 - 2.9 |
| NCI-H2122 | Non-small cell lung cancer | KRAS G12C | 0.17 - 2.9 |
Table 1: In vitro cellular activity of this compound in various cancer cell lines. Data compiled from publicly available information.[7]
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
Preclinical studies have demonstrated the in vivo antitumor activity of this compound in a MiaPaCa-2 pancreatic cancer xenograft model.
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Xenograft-bearing mice | MiaPaCa-2 | This compound (oral) | 10 mg/kg, once daily | 14 days | Tumor regression with no significant loss in body weight |
Table 2: In vivo efficacy of this compound in a MiaPaCa-2 pancreatic cancer xenograft model.[7][8]
Pharmacokinetic Properties of this compound
| Animal Species | Oral Bioavailability (%) |
| Mice, Rats, Monkeys, Dogs | 21 - 47 |
Table 3: Oral bioavailability of this compound across different species.[7][8]
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic Cancer
Caption: this compound inhibits RAS activation and downstream signaling pathways.
Experimental Workflow for this compound Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract 1654: Anti-tumor activity of orally-available cyclic peptide this compound through direct RAS inhibition in RAS-altered tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse.patsnap.com]
Application Notes and Protocols for Utilizing the LUNA16 Dataset in Non-Small Cell Lung Cancer (NSCLC) Research
A Note on Terminology: These application notes refer to the LUNA16 (LUng Nodule Analysis 2016) dataset. While the term "LUNA18" was used in the query, the established and widely referenced dataset for this area of research is LUNA16. It is a significant resource for developing and evaluating algorithms for lung nodule detection.[1][2]
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. Early and accurate detection of pulmonary nodules through low-dose computed tomography (CT) is critical for improving patient prognosis. The LUNA16 dataset provides a valuable, publicly available resource for researchers, scientists, and drug development professionals to train and validate computational models for automated nodule detection, a key step in the early diagnosis of NSCLC.[3][4]
The LUNA16 dataset is a curated subset of the larger LIDC-IDRI (Lung Image Database Consortium and Image Database Resource Initiative) collection. It comprises 888 thoracic CT scans with detailed annotations for 1,186 lung nodules, making it an ideal benchmark for developing and comparing the performance of deep learning models.[1][4][5] This document provides detailed application notes and protocols for leveraging the LUNA16 dataset in NSCLC research, with a focus on data preprocessing, model implementation, and the underlying biological pathways.
Data Presentation: Performance of Deep Learning Models on LUNA16
The following tables summarize the performance of various Convolutional Neural Network (CNN) architectures and a 3D U-Net based model for lung nodule detection and segmentation on the LUNA16 dataset. This quantitative data allows for a clear comparison of different approaches.
Table 1: Performance of Various CNN Architectures for Lung Noodle Classification on LUNA16
| Architecture | Optimizer | Accuracy (%) | Sensitivity (%) | Specificity (%) | F1 Score (%) |
| LeNet | Adam | 94.11 | 94.25 | 93.96 | 94.25 |
| RMSprop | 93.54 | 93.69 | 93.38 | 93.69 | |
| SGD | 93.82 | 93.97 | 93.67 | 93.97 | |
| AlexNet | Adam | 96.25 | 96.39 | 96.11 | 96.39 |
| RMSprop | 95.97 | 96.12 | 95.82 | 96.12 | |
| SGD | 97.42 | 97.58 | 97.25 | 97.58 | |
| VGG16 | Adam | 95.68 | 95.84 | 95.52 | 95.84 |
| RMSprop | 95.11 | 95.28 | 94.94 | 95.28 | |
| SGD | 95.97 | 96.12 | 95.82 | 96.12 | |
| ResNet-50 | Adam | 94.25 | 94.40 | 94.11 | 94.40 |
| RMSprop | 93.68 | 93.83 | 93.53 | 93.83 | |
| SGD | 94.54 | 94.69 | 94.38 | 94.69 | |
| Inception-V1 | Adam | 94.82 | 94.98 | 94.67 | 94.98 |
| RMSprop | 94.25 | 94.40 | 94.11 | 94.40 | |
| SGD | 94.97 | 95.13 | 94.81 | 95.13 |
Source: Performance Analysis of State-of-the-Art CNN Architectures for LUNA16.[6][7]
Table 2: Performance of a 3D U-Net Based Model for Lung Nodule Segmentation on LUNA16
| Model | Dice Coefficient (%) | Recall (%) |
| 3D-Res2UNet | 95.30 | 99.1 |
Source: Segmentation of Lung Nodules Using Improved 3D-UNet Neural Network.[8][9]
Signaling Pathways in Non-Small Cell Lung Cancer
Understanding the molecular signaling pathways that drive NSCLC is crucial for developing targeted therapies. Two of the most frequently mutated and mutually exclusive oncogenes in NSCLC are EGFR and KRAS.[2] These genes are key components of pathways that regulate cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][11] In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, promoting uncontrolled cell proliferation and survival.[11]
KRAS Signaling Pathway
KRAS is a GTPase that functions downstream of EGFR. Mutations in the KRAS gene are also common in NSCLC and lead to its constitutive activation.[2][12] This, in turn, persistently activates downstream effector pathways like the RAF-MEK-ERK cascade, driving tumorigenesis.[12]
Experimental Protocols
Data Acquisition and Preparation
The LUNA16 dataset can be downloaded from the official challenge website. The data is provided in MetaImage (.mhd/.raw) format.[13]
Data Preprocessing Protocol
Objective: To normalize and standardize the LUNA16 CT scans for input into a deep learning model.
Materials:
-
LUNA16 dataset (MHD/RAW files)
-
Python environment with libraries such as SimpleITK, NumPy, and SciPy.
Procedure:
-
Loading CT Scans:
-
Use a library like SimpleITK to read the .mhd files, which contain metadata, and the corresponding .raw files, which contain the raw pixel data.
-
-
Conversion to Hounsfield Units (HU):
-
The raw pixel values in DICOM and related formats do not have a standard unit. Convert these values to Hounsfield Units (HU), a standardized scale for radiodensity.[15]
-
The conversion formula is typically: HU = pixel_value * rescale_slope + rescale_intercept. The slope and intercept values are found in the DICOM metadata.
-
Pixels outside the circular scanning area often have a fixed low value (e.g., -2000). These should be set to a value representing air, typically -1000 HU.[15]
-
-
Resampling to Isotropic Resolution:
-
CT scans in the LUNA16 dataset have anisotropic voxel spacing, meaning the distance between slices (z-axis) is different from the in-plane resolution (x and y-axes).[13]
-
To address this, resample the 3D image to an isotropic resolution (e.g., 1x1x1 mm). This ensures that the spatial relationships are consistent across all scans.[15]
-
This can be achieved using interpolation methods like trilinear interpolation.
-
-
Lung Segmentation:
-
Isolate the lung parenchyma from the surrounding anatomy (e.g., chest wall, heart). This reduces the search space for nodule detection and can improve model performance.
-
A common method is thresholding based on HU values. Air-filled lung tissue typically falls within a specific HU range (e.g., -1000 to -400 HU).
-
Apply morphological operations (e.g., erosion, dilation) to clean up the segmentation mask and fill holes.
-
-
Normalization:
-
A common practice is to clamp the HU values to a relevant range (e.g., -1200 to 600 HU) before normalization to exclude extreme values that are not biologically relevant.
Model Training Protocol (Example: 3D CNN for Nodule Classification)
This protocol outlines a general approach for training a 3D CNN to classify candidate regions as nodules or non-nodules.
Objective: To train a 3D CNN for the classification of pulmonary nodules.
Materials:
-
Preprocessed LUNA16 data
-
Nodule annotations (CSV file)
-
Deep learning framework (e.g., TensorFlow, PyTorch)
-
GPU-accelerated computing resources
Procedure:
-
Data Splitting:
-
Divide the LUNA16 dataset into training, validation, and testing sets. A common approach is to use the 10-fold cross-validation scheme provided by the LUNA16 challenge organizers.[13]
-
-
Patch Extraction:
-
The size of the patches should be large enough to contain the nodule and its surrounding context (e.g., 32x64x64 pixels).[17]
-
Data Augmentation:
-
To increase the diversity of the training data and prevent overfitting, apply data augmentation techniques to the extracted patches.
-
This can include random rotations, flips, scaling, and adding noise.
-
-
Model Architecture:
-
Training:
-
Compile the model with a suitable optimizer (e.g., Adam, SGD), a loss function (e.g., binary cross-entropy for binary classification), and evaluation metrics (e.g., accuracy, sensitivity, specificity).[6]
-
Train the model on the augmented training patches, using the validation set to monitor performance and prevent overfitting.
-
Employ techniques like early stopping to halt training when the validation performance ceases to improve.
-
-
Evaluation:
-
Evaluate the trained model on the held-out test set.
-
Performance is often measured using metrics like the Free-response Receiver Operating Characteristic (FROC) curve, which plots sensitivity against the average number of false positives per scan, and the Competition Performance Metric (CPM), which is the average sensitivity at predefined false positive rates.[19]
-
Conclusion
The LUNA16 dataset, in conjunction with deep learning techniques, provides a powerful platform for advancing research in the early detection of non-small cell lung cancer. By following standardized protocols for data preprocessing and model training, researchers can develop and benchmark robust algorithms for automated lung nodule detection. Furthermore, an understanding of the key signaling pathways in NSCLC, such as those driven by EGFR and KRAS mutations, provides a biological context for this computational work and can guide the development of integrated diagnostic and therapeutic strategies. These application notes and protocols offer a comprehensive guide for professionals entering this vital area of cancer research.
References
- 1. GitHub - Rakshith2597/Lung-Segmentation-and-Nodule-Detection-LUNA16 [github.com]
- 2. Shaping the battlefield: EGFR and KRAS tumor mutations’ role on the immune microenvironment and immunotherapy responses in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D CNN with Visual Insights for Early Detection of Lung Cancer Using Gradient-Weighted Class Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optica Publishing Group [opg.optica.org]
- 5. tpmap.org [tpmap.org]
- 6. Performance Analysis of State-of-the-Art CNN Architectures for LUNA16 [mdpi.com]
- 7. Performance Analysis of State-of-the-Art CNN Architectures for LUNA16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-small Cell Lung Cancer with Concomitant EGFR, KRAS, and ALK Mutation: Clinicopathologic Features of 12 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the KRAS Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPU-optimized AI, Machine Learning, & HPC Software | NVIDIA NGC | NVIDIA NGC [catalog.ngc.nvidia.com]
- 14. Exploring AI-Driven Solutions for Early Lung Cancer Detection in Medical Imaging | by Keith Chadberc Niven Villanueva | Medium [medium.com]
- 15. kaggle.com [kaggle.com]
- 16. mdpi.com [mdpi.com]
- 17. How to easily train a 3D U-Net or any other model for lung cancer segmentation. | by Aleksey Ushakov | Data Analysis Center | Medium [medium.com]
- 18. scispace.com [scispace.com]
- 19. cris.vub.be [cris.vub.be]
Application Notes & Protocols: LUNA18 for In Vivo Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of LUNA18, an orally bioavailable cyclic peptide pan-RAS inhibitor, in preclinical in vivo models of colon cancer.
Introduction
Colorectal cancer (CRC) is a major cause of cancer-related mortality, with a significant subset of tumors driven by mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS).[1] These mutations lead to constitutive activation of downstream signaling pathways, such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and tumor growth.[1][2] this compound is a novel, orally active cyclic peptide that targets the protein-protein interaction between RAS and its guanine nucleotide exchange factors (GEFs), preventing the formation of active, GTP-bound RAS.[3][4] This mechanism allows this compound to inhibit both mutant and wildtype RAS signaling.[3][4] Preclinical data has demonstrated the anti-tumor activity of this compound in various RAS-driven cancer models.[3][5] These notes provide detailed protocols for assessing this compound's efficacy in colon cancer xenograft models.
Mechanism of Action of this compound
This compound functions by binding to both mutant and wildtype RAS, thereby inhibiting the interaction between the inactive (GDP-bound) form of RAS and GEFs.[3][4] This action prevents the exchange of GDP for GTP, leading to a reduction in the active form of KRAS. Consequently, downstream signaling through the MAPK and PI3K-AKT pathways is suppressed, inhibiting cell proliferation in RAS-dependent cancer cells.[3]
Caption: this compound inhibits the activation of RAS by preventing GEF interaction.
Quantitative Data Summary
While specific in vivo data for this compound in colon cancer models is not yet published in detail, the following tables summarize its known in vitro activity against a colon cancer cell line and its in vivo efficacy in other RAS-mutated cancer models.[5] This information provides a basis for expected outcomes in colon cancer models.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
|---|---|---|---|
| LS180 | Colorectal Cancer | G12D | 0.17 - 2.9 |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4 |
| NCI-H441 | Non-Small Cell Lung | G12V | 0.17 - 2.9 |
| NCI-H2122 | Non-Small Cell Lung | G12C | 0.17 - 2.9 |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 |
Data sourced from a study on a KRAS G12D inhibitor.[5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome |
|---|---|---|---|
| NCI-H441 | Non-Small Cell Lung | 10 mg/kg, oral, once daily for 14 days | Tumor regression, no significant body weight loss |
| MiaPaCa-2 | Pancreatic Cancer | 10 mg/kg, oral, once daily for 14 days | Tumor regression, no significant body weight loss |
Data sourced from a study on a KRAS G12D inhibitor.[5]
Experimental Protocols
The following protocols describe the establishment of a colon cancer xenograft model and the subsequent evaluation of this compound's therapeutic efficacy.
Cell Culture
-
Cell Line Selection : Utilize a human colorectal cancer cell line with a known RAS mutation, such as LS180 (KRAS G12D) or HCT116 (KRAS G13D).
-
Culture Conditions : Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation : Harvest cells during the logarithmic growth phase using TrypLE Express. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep cells on ice until injection.[6]
Subcutaneous Xenograft Mouse Model
This is a standard and reproducible model for assessing anti-tumor efficacy.
Caption: Workflow for a subcutaneous colon cancer xenograft study.
-
Animal Model : Use 6-8 week old female athymic nude mice (e.g., NU/J). Allow a one-week acclimatization period.
-
Implantation : Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization : When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
This compound Dosing and Administration
-
Formulation : Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing Regimen :
-
Vehicle Control Group : Administer the vehicle orally, once daily.
-
This compound Treatment Group : Administer this compound at a dose of 10 mg/kg (based on efficacy in other models) orally, once daily.[5]
-
-
Duration : Continue treatment for 14-21 days, or until tumors in the control group reach the predetermined endpoint size.
Efficacy and Toxicity Assessment
-
Tumor Volume : Measure tumor volume every 2-3 days throughout the study.
-
Body Weight : Monitor and record the body weight of each mouse every 2-3 days as an indicator of general health and treatment-related toxicity.
-
Endpoint : At the end of the study, euthanize the mice. Excise tumors, weigh them, and process them for further analysis.
Pharmacodynamic (PD) Analysis
To confirm that this compound is hitting its target in the tumor tissue:
-
Sample Collection : At a specified time point after the final dose (e.g., 4, 8, or 24 hours), collect tumor tissue and snap-freeze it in liquid nitrogen.
-
Western Blot Analysis : Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key downstream effectors of the RAS pathway, such as p-ERK and p-AKT.[3] A reduction in the levels of these phosphoproteins in the this compound-treated group compared to the vehicle control would indicate target engagement and pathway inhibition.
Conclusion
This compound represents a promising therapeutic agent for RAS-driven colon cancers. The protocols outlined above provide a robust framework for the preclinical evaluation of this compound's efficacy in in vivo colon cancer models. Based on its mechanism of action and performance in other cancer models, this compound is expected to induce tumor regression in RAS-mutant colon cancer xenografts by effectively inhibiting the RAS-MAPK and PI3K-AKT signaling pathways. These studies are a critical step in the continued development of this compound as a potential treatment for colorectal cancer patients.[7]
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application of LUNA18 in the Study of KRAS G12D Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a molecular switch stuck in the "on" position, leading to uncontrolled cell growth and proliferation. The KRAS G12D mutation, in which glycine is replaced by aspartic acid at codon 12, is one of the most prevalent and aggressive drivers of various cancers, including pancreatic, colorectal, and lung cancers.[1] Historically, KRAS has been considered an "undruggable" target. However, recent advancements have led to the development of novel inhibitors. LUNA18 (also known as Paluratide) is an orally bioavailable, potent, 11-mer cyclic peptide inhibitor that represents a significant breakthrough in targeting KRAS-mutated cancers.[2][3][4]
This compound functions by inhibiting the protein-protein interaction (PPI) between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[3][5] This inhibition prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive state and suppressing downstream oncogenic signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[5][6] This document provides detailed application notes and protocols for utilizing this compound in the investigation of KRAS G12D mutations.
Data Presentation
Table 1: In Vitro Activity of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Metric | Value (nM) |
| LS180 | Colon Cancer | G12D | IC50 | 0.17 - 2.9 |
| GSU | Stomach Cancer | G12D | IC50 | 0.17 - 2.9 |
| AsPC-1 | Pancreatic Cancer | G12D | IC50 | 1.4 |
Data compiled from multiple sources.[2][7]
Table 2: Biochemical and Pharmacokinetic Properties of this compound
| Parameter | Metric | Value | Species/Conditions |
| KRAS G12D-SOS1 PPI Inhibition | IC50 | <2 nM | Biochemical Assay |
| KRAS G12C Binding Affinity | KD | 0.043 nM | Biochemical Assay |
| Oral Bioavailability | % | 21 - 47% | Mouse, Rat, Monkey, Dog |
| Caco-2 Permeability | Papp | 2.3 x 10-6 cm/s | In Vitro Assay |
Data compiled from multiple sources.[2][4][7]
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
LUNA18: A Powerful Tool for Investigating and Overcoming MAPK Pathway Reactivation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in RAS genes, is a hallmark of many cancers. While targeted therapies against specific RAS mutants, such as KRAS G12C inhibitors, have shown promise, their efficacy is often limited by the rapid emergence of resistance, frequently caused by the reactivation of the MAPK pathway.[1][2][3][4] LUNA18 is an orally bioavailable, macrocyclic peptide that acts as a pan-RAS inhibitor.[5][6] It effectively disrupts the protein-protein interaction between both mutant and wild-type RAS and Guanine Nucleotide Exchange Factors (GEFs), thereby preventing RAS activation and downstream signaling.[1][7][8][9] This unique mechanism of action makes this compound a valuable tool for studying MAPK pathway dynamics and a promising therapeutic candidate to overcome resistance to targeted RAS inhibitors.[1]
These application notes provide a comprehensive overview of this compound's utility in MAPK pathway research, including its effects on cell signaling and proliferation. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.
Data Presentation
In Vitro Efficacy of this compound in KRAS-Mutant Cancer Cell Lines
This compound demonstrates potent anti-proliferative activity across a panel of cancer cell lines harboring various KRAS mutations. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its broad efficacy.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | 1.4 |
| LS180 | Colon Cancer | KRAS G12D | 0.17 - 2.9 |
| GSU | Stomach Cancer | KRAS G12D | 0.17 - 2.9 |
| NCI-H441 | Non-Small Cell Lung Cancer | KRAS G12V | 0.17 - 2.9 |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | 0.17 - 2.9 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 0.17 - 2.9 |
Data compiled from multiple sources.[7][10]
In Vivo Efficacy of this compound in a Xenograft Model
Oral administration of this compound leads to significant tumor regression in mouse xenograft models of human cancers with KRAS mutations.
| Xenograft Model | Cancer Type | KRAS Mutation | This compound Dosage | Treatment Duration | Outcome |
| NCI-H441 | Non-Small Cell Lung Cancer | KRAS G12V | 10 mg/kg, p.o., daily | 14 days | Tumor regression |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 10 mg/kg, p.o., daily | 14 days | Tumor regression |
Data compiled from multiple sources.[7][10]
MAPK Pathway Modulation by this compound
This compound treatment leads to a sustained inhibition of key downstream effectors in the MAPK and PI3K/AKT pathways. This is in contrast to KRAS G12C-specific inhibitors, which can lead to a rebound in ERK phosphorylation over time.[1][8]
| Treatment | Cell Line | Time Point | pERK Levels | pAKT Levels |
| This compound | NCI-H441 | Up to 72 hours | Persistently Suppressed | Decreased |
| KRAS G12C Inhibitor | KRAS G12C mutant cells | 24-72 hours | Rebound Activation | Not specified |
| This compound + KRAS G12C Inhibitor | KRAS G12C mutant cells | Not specified | Potent Inhibition | Not specified |
Qualitative summary based on available data.[1][7][8]
Mandatory Visualization
Caption: this compound inhibits the interaction between RAS and GEF, preventing MAPK pathway activation.
Caption: Workflow for assessing this compound's effect on MAPK signaling and cell viability.
Caption: this compound prevents MAPK pathway reactivation by inhibiting both mutant and wild-type RAS.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and AKT Pathway Phosphorylation
This protocol describes the methodology for assessing the phosphorylation status of ERK and AKT in KRAS-mutant cancer cells following treatment with this compound.
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H441)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 nM) or a vehicle control (DMSO) for the desired time points (e.g., 4, 24, 48, 72 hours).[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted this compound or vehicle control to the wells. The final volume in each well should be 200 µL.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
KRAS-mutant cancer cell line (e.g., NCI-H441)
-
Matrigel (or other appropriate vehicle for cell injection)
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally, once daily.[10]
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 14 days) or until tumors in the control group reach a specified size.[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Conclusion
This compound is a potent and versatile pan-RAS inhibitor that offers a significant advantage in studying and overcoming MAPK pathway reactivation, a common mechanism of resistance to targeted cancer therapies. By inhibiting both mutant and wild-type RAS, this compound provides a tool for durable suppression of MAPK signaling. The protocols provided herein offer a starting point for researchers to investigate the multifaceted effects of this compound on cancer cell biology. Further exploration of this compound in combination with other targeted agents holds great promise for developing more effective and lasting cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the MAPK pathway induces re-localization of membranous proteins, leading to adaptive resistance to KRAS G12C inhibitor mediated by YAP-induced MRAS | Frederick National Laboratory [frederick.cancer.gov]
- 3. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Abstract 1654: Anti-tumor activity of orally-available cyclic peptide this compound through direct RAS inhibition in RAS-altered tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse.patsnap.com]
Application Notes and Protocols: Combining LUNA18 with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic option for a previously "undruggable" target. However, the efficacy of KRAS G12C inhibitor monotherapy can be limited by both intrinsic and acquired resistance mechanisms.[1][2] A primary driver of this resistance is the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, often mediated by wild-type RAS isoforms.[1]
LUNA18 is an orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor.[3][4] It acts by disrupting the protein-protein interaction (PPI) between RAS (including KRAS, NRAS, and HRAS) and guanine nucleotide exchange factors (GEFs), thereby preventing RAS activation.[1][3] This mechanism provides a strong rationale for combining this compound with KRAS G12C-specific inhibitors. By co-targeting both the mutant KRAS G12C and the wild-type RAS-mediated resistance pathways, this combination therapy has the potential to induce a more potent and durable anti-tumor response.
These application notes provide an overview of the preclinical data and detailed protocols for evaluating the synergistic effects of combining this compound with KRAS G12C inhibitors.
Mechanism of Action and Rationale for Combination
KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This leads to the initial suppression of downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. However, cancer cells can adapt to this inhibition by reactivating the MAPK pathway through various feedback mechanisms, including the activation of wild-type RAS isoforms.[1]
This compound's ability to inhibit all RAS isoforms by preventing their interaction with GEFs offers a direct strategy to counteract this resistance mechanism. The combination of this compound and a KRAS G12C inhibitor is hypothesized to provide a vertical inhibition of the RAS signaling pathway, leading to a more profound and sustained blockade of oncogenic signaling.
References
Troubleshooting & Optimization
LUNA18 In Vivo Dosing Optimization: A Technical Support Center
Welcome to the technical support center for optimizing LUNA18 dosage in your in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving robust and reproducible results in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse studies?
A1: Based on available preclinical data, a recommended starting dose for this compound in mouse xenograft models is 10 mg/kg, administered orally once daily.[1] This regimen has been shown to induce tumor regression without causing significant body weight loss in an NCI-H441 xenograft mouse model.[1][2]
Q2: What is the formulation for administering this compound orally?
A2: A commonly used vehicle for oral administration of this compound in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is recommended to prepare the formulation fresh on the day of use.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally bioavailable, cyclic peptide that acts as a pan-RAS and ERK inhibitor.[2][3] It functions by inhibiting the interaction between RAS proteins (including KRAS, NRAS, and HRAS) and their guanine nucleotide exchange factors (GEFs), thereby preventing RAS activation and downstream signaling through the MAPK pathway.[3][4][5]
Q4: Is there any information on the pharmacokinetics of this compound?
A4: Yes, pharmacokinetic studies in mice, rats, monkeys, and dogs have shown that this compound has an oral bioavailability ranging from 21% to 47%.[1][6] This indicates good absorption from the gastrointestinal tract.
Q5: Are there any publicly available data on dose-escalation or maximum tolerated dose (MTD) studies for this compound in preclinical models?
A5: While a specific MTD has not been published in the reviewed literature, the 10 mg/kg daily dose was well-tolerated in mice with no significant body weight loss reported.[1][2] this compound is currently undergoing Phase 1 clinical trials which involve a dose-escalation phase to determine the optimal and safe dose in humans.[7][8][9] For preclinical research, it is advisable to conduct a dose-range finding study to determine the MTD in your specific animal model and strain.
Q6: What are the known side effects of pan-RAS or ERK inhibitors that I should monitor for?
A6: As this compound is a pan-RAS and ERK inhibitor, potential side effects associated with this class of drugs should be monitored. Common adverse events noted for ERK inhibitors in clinical trials include diarrhea, nausea, fatigue, and rash.[10][11][12] Close monitoring of animal health, including body weight, food and water intake, and clinical signs of distress, is crucial during the treatment period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent tumor growth inhibition | - Improper formulation or precipitation of this compound.- Incorrect oral gavage technique leading to inconsistent dosing.- High tumor burden at the start of treatment.- Tumor model heterogeneity. | - Ensure the vehicle components are fully dissolved and the final formulation is a clear solution. Prepare fresh daily.- Review and refine oral gavage technique. Ensure the gavage needle is the correct size and is inserted properly into the esophagus.- Start treatment when tumors reach a consistent, pre-determined size (e.g., 100-200 mm³).- Increase the number of animals per group to account for biological variability. |
| Significant body weight loss or signs of toxicity | - The administered dose is above the maximum tolerated dose (MTD) for the specific animal model.- Off-target effects of the compound.- Stress induced by the oral gavage procedure. | - Conduct a dose-range finding study to determine the MTD. Start with a lower dose and escalate gradually.- Monitor for specific clinical signs of toxicity and consider reducing the dose or dosing frequency.- Ensure personnel are well-trained in animal handling and oral gavage to minimize stress. |
| Difficulty with oral gavage | - Animal resistance.- Incorrect restraint technique.- Inappropriate gavage needle size. | - Handle animals frequently before the start of the experiment to acclimate them.- Use a firm and correct scruffing technique to immobilize the head and neck.- Select a gavage needle with a length that reaches the stomach without causing injury and a gauge appropriate for the animal's size. |
| Precipitation of this compound in the formulation | - Poor solubility in the chosen vehicle.- Incorrect order of solvent addition. | - The recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is a good starting point.[2] If precipitation occurs, gentle warming or sonication may aid dissolution.[2]- Add solvents sequentially and ensure each is fully mixed before adding the next. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound in a specific mouse xenograft model.
Methodology:
-
Animal Model: Use an appropriate immunodeficient mouse strain (e.g., NOD-SCID or NSG) engrafted with a human cancer cell line known to have RAS pathway activation.
-
Group Allocation: Randomly assign mice with established tumors (e.g., 100-150 mm³) into groups (n=3-5 per group).
-
Dose Levels:
-
Vehicle Control: Administer the formulation vehicle only.
-
This compound Group 1: 5 mg/kg
-
This compound Group 2: 10 mg/kg (reported effective dose)
-
This compound Group 3: 25 mg/kg
-
This compound Group 4: 50 mg/kg
-
-
Dosing Regimen: Administer this compound or vehicle orally once daily for 14 consecutive days.
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Record body weight daily.
-
Clinical Observations: Monitor for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea) daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Efficacy Study with Optimized Dose
Objective: To evaluate the anti-tumor efficacy of an optimized dose of this compound.
Methodology:
-
Animal Model and Group Allocation: As described in Protocol 1, with a larger group size (n=8-10 per group) for statistical power.
-
Dose Levels:
-
Vehicle Control
-
Optimized this compound Dose (determined from the dose-range finding study)
-
-
Dosing Regimen: Administer orally once daily for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
Monitoring:
-
Tumor volume and body weight measurements as in Protocol 1.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, collect tumor tissue at defined time points after the last dose (e.g., 2, 8, and 24 hours).
-
Analyze tumor lysates by Western blot for downstream targets of the RAS pathway, such as phosphorylated ERK (p-ERK), to confirm target engagement.
-
Data Presentation
Table 1: Example Data Summary for a Dose-Range Finding Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 0 | 0 | +5% | Normal |
| This compound | 5 | 30 | +4% | Normal |
| This compound | 10 | 60 | +2% | Normal |
| This compound | 25 | 85 | -10% | Mild lethargy |
| This compound | 50 | 95 | -25% | Significant lethargy, ruffled fur |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the interaction between RAS and GEFs.
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for an in vivo efficacy and tolerability study.
References
- 1. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural optimization of mid-sized cyclic peptide: From hit to clinical compound - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. drughunter.com [drughunter.com]
- 9. mountsinai.org [mountsinai.org]
- 10. Frontiers | Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Extracellular signal-regulated kinase (ERK) inhibitors in oncology clinical trials | Semantic Scholar [semanticscholar.org]
LUNA18 Stability in Cell Culture Media: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of LUNA18, a cyclic peptide inhibitor of KRAS, in common cell culture media. Given the critical nature of compound stability for the reproducibility and accuracy of in vitro studies, this guide offers troubleshooting advice and frequently asked questions (FAQs) to empower researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: While specific half-life data for this compound in various cell culture media is not publicly available, its cyclic structure is designed to offer greater resistance to enzymatic degradation compared to linear peptides.[1][2] this compound has also undergone structural optimization to enhance its stability against metabolic enzymes.[3] However, the actual stability in your specific experimental setup will depend on several factors.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
A2: Several factors can impact the stability of this compound in your cell culture medium:[4]
-
Serum Content: Fetal Bovine Serum (FBS) and other animal sera are major sources of proteases that can degrade peptides.
-
Cell Type and Density: Different cell lines secrete varying levels and types of proteases into the culture medium. Higher cell densities may lead to a higher concentration of these enzymes.
-
Medium pH: The optimal pH for many proteases is within the physiological range of cell culture media (pH 7.2-7.4).
-
Incubation Temperature: Standard incubation temperatures of 37°C are optimal for most enzymatic activities, which can contribute to peptide degradation.
-
Repeated Freeze-Thaw Cycles: Storing this compound solutions and repeatedly freezing and thawing them can lead to degradation.[5]
Q3: How should I prepare and store this compound for cell culture experiments to maximize stability?
A3: To ensure the stability and integrity of this compound for your experiments, follow these recommendations:
-
Storage of Lyophilized Powder: Store the lyophilized this compound peptide at -20°C or -80°C, protected from light.[5]
-
Preparation of Stock Solutions: Dissolve the lyophilized peptide in a sterile, appropriate solvent (e.g., DMSO) as recommended by the supplier.
-
Aliquoting and Storage of Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5]
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells.
Troubleshooting Guide
This section addresses common issues that may arise due to the potential instability of this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity of this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | 1. Reduce Serum Concentration: If your cell line permits, consider reducing the serum percentage in your culture medium or adapting the cells to a serum-free medium.[4]2. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).3. Use Protease Inhibitors: As a last resort, and with careful validation for effects on your cells, a broad-spectrum protease inhibitor cocktail can be added to the culture medium.[4] |
| High variability between replicate experiments. | Inconsistent handling and storage of this compound solutions. | 1. Strict Aliquoting: Ensure that stock solutions are aliquoted into single-use vials to prevent multiple freeze-thaw cycles.[5]2. Fresh Working Solutions: Always prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Loss of this compound activity over the duration of a long-term (e.g., >72 hours) experiment. | Gradual degradation of the peptide by proteases secreted by the cells or present in the serum. | 1. Assess Stability: Perform a stability study in your specific cell culture system (see Experimental Protocols section).2. Dosing Schedule: Based on the stability assessment, establish a re-dosing schedule to maintain an effective concentration of this compound throughout the experiment. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).[4][6]
Materials:
-
This compound peptide
-
Your specific cell culture medium (with and without serum)
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
HPLC or HPLC-MS system
Procedure:
-
Prepare this compound solution: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation:
-
Cell-free stability: Aliquot the this compound-containing medium into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Stability with cells: Seed your cells in a culture plate. Once they have adhered, replace the medium with the this compound-containing medium and incubate.
-
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium. For the condition with cells, collect the cell culture supernatant.
-
Sample Preparation: Immediately stop any enzymatic activity by adding a suitable agent (e.g., acidifying with trifluoroacetic acid - TFA) or by flash-freezing the samples. If necessary, centrifuge the samples to remove any cells or debris.
-
Analysis: Analyze the samples by HPLC or HPLC-MS to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0. This will allow you to determine the half-life of this compound in your specific conditions.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Key factors influencing the degradation of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural optimization of mid-sized cyclic peptide: From hit to clinical compound - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
LUNA18 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while using LUNA18, a cyclic peptide pan-RAS inhibitor. The following resources are designed to help you troubleshoot unexpected experimental results and ensure the specific on-target activity of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that this compound is inhibiting its intended target in my cellular model?
A1: To confirm on-target activity, you should verify the inhibition of the RAS-MAPK signaling pathway. This compound is known to decrease the levels of GTP-bound KRAS and the phosphorylation of downstream effectors like ERK and AKT.[1][2] We recommend performing a dose-response experiment with this compound and measuring the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) via Western blot. A concentration-dependent decrease in pERK and pAKT levels is a strong indicator of on-target RAS inhibition.[2]
Q2: I'm observing a phenotype that doesn't seem to be related to RAS pathway inhibition. What could be the cause?
A2: Unexplained phenotypes could arise from off-target effects or context-specific cellular responses. This compound is a cyclic peptide designed to inhibit the protein-protein interaction between RAS and its guanine nucleotide exchange factors (GEFs).[1][3] While highly selective, interactions with other proteins cannot be entirely ruled out. To investigate this, we suggest the following:
-
Use appropriate controls: Include a negative control (vehicle-treated cells) and a positive control (e.g., a known MEK or ERK inhibitor) to compare phenotypes.
-
Test in different cell lines: this compound's efficacy has been demonstrated in various RAS-mutant cancer cell lines.[2][4] However, it is reported to not inhibit the proliferation of cells with active mutations downstream of RAS, such as BRAF and MEK.[1] Comparing its effect on RAS-dependent versus RAS-independent cell lines can help isolate RAS-specific effects.
-
Perform a rescue experiment: If possible, overexpress a constitutively active form of a downstream effector (e.g., MEK or ERK) to see if it rescues the observed phenotype.
Q3: What are the known binding targets of this compound?
A3: this compound is a pan-RAS inhibitor, meaning it binds to various RAS isoforms (KRAS, NRAS, HRAS), including both mutant and wild-type forms.[1][3] Its mechanism of action is to disrupt the interaction between the inactive form of RAS and GEFs, thereby preventing RAS activation.[3][5]
Q4: At what concentrations should I use this compound to minimize off-target effects?
A4: this compound has shown cellular efficacy in the low nanomolar range (IC50 = 0.17-2.9 nM) in various KRAS-mutant cell lines.[4] To minimize the risk of off-target effects, it is crucial to perform a dose-response curve in your specific cell model to determine the lowest effective concentration that achieves the desired on-target effect (e.g., inhibition of ERK phosphorylation). Using concentrations significantly higher than the IC50 for RAS pathway inhibition may increase the likelihood of off-target binding.
Experimental Protocols
Protocol 1: Western Blot for pERK and pAKT
This protocol details the procedure for assessing the on-target activity of this compound by measuring the phosphorylation status of ERK and AKT.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0-100 nM) for the desired time (e.g., 4 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on different cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Troubleshooting Workflows & Signaling Pathways
Below are diagrams to aid in your experimental design and troubleshooting process.
References
Technical Support Center: Improving LUNA18 Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the cyclic peptide KRAS inhibitor, LUNA18. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving and evaluating its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported oral bioavailability in animal models?
A1: this compound is an orally available, cyclic peptide that acts as a pan-RAS inhibitor.[1][2] It functions by binding to both mutant and wildtype RAS proteins, which inhibits the protein-protein interaction between the inactive form of RAS and guanine nucleotide exchange factors (GEFs).[1][2] This action prevents downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation in RAS-driven cancers.[1][2] this compound has demonstrated a notable oral bioavailability of 21-47% in various animal models, including mice, rats, monkeys, and dogs, without the need for special formulations.
Q2: What are the primary barriers to achieving high oral bioavailability for cyclic peptides like this compound?
A2: Despite this compound's inherent oral availability, several physiological barriers can still impact its absorption and lead to variability. These include:
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in the gastrointestinal (GI) tract.[3]
-
Poor Membrane Permeability: The physicochemical properties of peptides, such as size and polarity, can limit their ability to cross the intestinal epithelium.[3]
-
First-Pass Metabolism: After absorption, the peptide may be metabolized by enzymes in the gut wall and liver before reaching systemic circulation.
-
Physiological Variability: Factors such as gastric pH, gastrointestinal transit time, and the presence of food can vary between animals and affect absorption.[4]
Q3: What general strategies can be employed to improve the oral bioavailability of cyclic peptides?
A3: Broadly, strategies can be divided into two main categories:
-
Structural Modifications: Altering the peptide's chemical structure to enhance its stability and permeability. This includes techniques like N-methylation (which this compound already incorporates), cyclization, using D-amino acids, and lipidation (attaching lipid moieties).[3][5]
-
Formulation Strategies: Developing advanced delivery systems to protect the peptide and enhance its absorption. This involves the use of permeation enhancers, enzyme inhibitors, and encapsulation technologies like liposomes or nanoparticles.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Lower-than-expected oral bioavailability in your animal model.
-
Possible Cause 1: Suboptimal Formulation
-
Troubleshooting Action: Even though this compound has inherent oral bioavailability, its absorption can be further enhanced. Consider formulating this compound with a permeation enhancer.
-
Example Solutions:
-
Surfactants: Non-ionic surfactants can improve membrane fluidity.
-
Fatty Acids: Medium-chain fatty acids can enhance peptide absorption.
-
Chelating Agents: These can transiently open tight junctions between intestinal cells.
-
-
-
Possible Cause 2: Enzymatic Degradation
-
Troubleshooting Action: Co-administer this compound with a protease inhibitor. This is more for mechanistic understanding rather than a final formulation strategy.
-
Example Solutions:
-
Aprotinin: A well-known trypsin and chymotrypsin inhibitor.
-
Soybean Trypsin Inhibitor: A natural protease inhibitor.
-
-
-
Possible Cause 3: Animal Model-Specific Issues
-
Troubleshooting Action: Review the literature for the specific animal model you are using. There can be significant differences in gut physiology and metabolism between species and even strains.[7]
-
Example Solutions:
-
If working with rats, consider that their gastric pH and residence time can be highly variable.[8]
-
Ensure a consistent fasting period before dosing, as food can significantly impact peptide absorption.
-
-
Issue 2: High inter-animal variability in pharmacokinetic (PK) data.
-
Possible Cause 1: Inconsistent Dosing Technique
-
Troubleshooting Action: Standardize the oral gavage procedure. Ensure the gavage needle is the correct size for the animal and that the full dose is delivered to the stomach without causing trauma.
-
-
Possible Cause 2: Differences in Animal Physiology
-
Troubleshooting Action: Use a homogenous group of animals in terms of age, weight, and genetic strain. Randomize animals into treatment groups based on body weight.[9]
-
-
Possible Cause 3: Formulation Instability or Inhomogeneity
-
Troubleshooting Action: If using a suspension, ensure it is vigorously vortexed or sonicated immediately before each gavage to guarantee a uniform concentration. For solutions, confirm that the peptide is fully dissolved and stable in the vehicle.[9]
-
Issue 3: this compound is stable in in-vitro assays but shows poor in-vivo bioavailability.
-
Possible Cause 1: Extensive First-Pass Metabolism
-
Troubleshooting Action: To determine the extent of first-pass metabolism, compare the pharmacokinetic profile after oral administration with that after intravenous (IV) administration to calculate absolute bioavailability.
-
-
Possible Cause 2: Poor Permeability in the In-Vivo Environment
-
Troubleshooting Action: The in-vivo environment is more complex than in-vitro models. The presence of mucus and other factors can hinder absorption. Consider formulation strategies that can overcome these barriers, such as mucoadhesive polymers that increase residence time at the absorption site.
-
-
Possible Cause 3: Efflux Transporter Activity
-
Troubleshooting Action: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which pump the compound back into the gut lumen. This can be investigated in Caco-2 cell assays by including a P-gp inhibitor like verapamil.
-
Data Presentation
Table 1: Examples of Formulation Strategies to Improve Oral Bioavailability of Cyclic Peptides in Animal Models
| Cyclic Peptide | Formulation Strategy | Animal Model | Improvement in Oral Bioavailability (%F) | Reference |
| RGD Hexapeptide | Lipophilic Prodrug Charge Masking | Rat | > 70-fold increase (from 0.58% to 43.8%) | [10] |
| Thrombin Inhibitor | N-acylation | Rat | Achieved up to 18% | [11] |
| N-methylated Hexapeptide | On-resin N-methylation | Rat | Achieved up to 28% | [12] |
| Insulin | Vitamin B12-coated dextran nanoparticles | Rat | 29% (relative to s.c. injection) | |
| Zoledronic acid, heparin, insulin, etc. | GIPET™ technology (permeation enhancer) | Human | Significant enhancement reported in clinical trials | [6] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Maintain the cell culture in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be within the established range for your laboratory.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer. Also, collect a sample from the apical side at the end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of this compound in mice.
-
Animal Preparation:
-
Use a sufficient number of mice (e.g., 3-5 per time point or in a serial bleeding design) from a single strain (e.g., C57BL/6) and of a consistent age and weight.
-
Acclimatize the animals for at least one week before the study.
-
Fast the mice overnight (8-12 hours) with free access to water before dosing.
-
-
Dosing:
-
Prepare the this compound formulation (e.g., dissolved in water or a specific vehicle) at the desired concentration.
-
Administer a single oral dose of this compound via gavage. Ensure the volume is appropriate for the mouse's body weight (typically 5-10 mL/kg).
-
For absolute bioavailability determination, a separate group of mice should receive an intravenous (IV) dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points to capture the absorption, distribution, and elimination phases.
-
Suggested time points for oral administration: 0 (pre-dose), 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Suggested time points for IV administration: 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Blood can be collected via various methods, such as submandibular or saphenous vein puncture for serial sampling, or cardiac puncture for a terminal sample.[13] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both oral and IV administration.
-
Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate the absolute oral bioavailability (%F) using the formula:
-
%F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Mandatory Visualizations
Caption: this compound inhibits the interaction between RAS-GDP and GEFs, preventing the formation of active RAS-GTP.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
LUNA18 Technical Support Center: Navigating Resistance Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LUNA18, a potent and orally bioavailable pan-RAS inhibitor. This resource is designed to address common experimental challenges and provide a deeper understanding of this compound's mechanism of action in overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cyclic peptide that functions as a pan-RAS inhibitor. It selectively binds to various RAS mutants (including KRAS, NRAS, and HRAS) and wildtype RAS, preventing the protein-protein interaction (PPI) between RAS and Guanine Nucleotide Exchange Factors (GEFs).[1] This inhibition blocks RAS activation, leading to a downstream reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), ultimately suppressing cancer cell proliferation.[1][2]
Q2: How does this compound help overcome resistance to KRAS G12C-specific inhibitors?
A2: A common mechanism of acquired resistance to KRAS G12C inhibitors is the reactivation of the MAPK signaling pathway, often driven by wild-type RAS activation.[3] this compound, being a pan-RAS inhibitor, can suppress this rebound signaling by inhibiting both mutant and wild-type RAS.[3] By preventing the reactivation of ERK, this compound can significantly delay the emergence of resistance to KRAS G12C inhibitors.[3]
Q3: What are the known resistance mechanisms to pan-RAS inhibitors like this compound?
A3: While this compound shows promise in overcoming certain resistance pathways, cells can develop resistance to pan-RAS inhibitors through several mechanisms. These can include alterations in the drug's binding site on RAS, upregulation of downstream signaling components, or activation of alternative survival pathways that bypass the need for RAS signaling.[4][5] Continuous monitoring for changes in downstream signaling and periodic genetic sequencing of resistant clones are recommended to investigate emerging resistance.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for all small molecule inhibitors. Off-target interactions can lead to unexpected cellular phenotypes or toxicities.[6][7] If you observe a cellular response inconsistent with RAS pathway inhibition, it is advisable to perform kinase profiling or use orthogonal approaches like siRNA to validate that the observed effect is on-target.[6]
Troubleshooting Guides
Problem 1: No significant decrease in cancer cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Refer to the IC50 values in Table 1 for your specific cell line. Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your experimental setup. |
| Incorrect Incubation Time | Ensure an adequate incubation period. For initial experiments, a 72-hour incubation is a common starting point for cell viability assays.[8] |
| Cell Line Insensitivity | Confirm that your cell line harbors a RAS mutation and is dependent on the RAS signaling pathway. This compound is most effective in RAS-dependent cancer cells and does not inhibit the proliferation of cells with active mutations downstream of RAS (e.g., BRAF or MEK).[1] |
| Issues with Viability Assay | Verify the integrity of your cell viability assay. Ensure proper reagent preparation and incubation times as per the manufacturer's protocol. Consider using an alternative viability assay (e.g., MTS or CellTiter-Glo) to confirm the results.[9] |
Problem 2: No significant reduction in p-ERK or p-AKT levels in Western Blot analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate this compound Concentration or Treatment Time | For signaling pathway analysis, a shorter treatment time is often sufficient. Try treating cells with an effective concentration of this compound (based on your viability assays) for 2 to 6 hours.[10] |
| Basal Signaling Levels are Too Low | To enhance the signal window, consider serum-starving the cells for 4-6 hours before this compound treatment to reduce basal p-ERK and p-AKT levels.[10] |
| Technical Issues with Western Blot | Ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer.[11] Verify the quality of your primary antibodies against p-ERK, total ERK, p-AKT, and total AKT. Always normalize the phosphorylated protein levels to the total protein levels.[11] |
| Rapid Pathway Reactivation | In some cell lines, feedback mechanisms can lead to a rapid rebound in signaling.[3] Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) to capture the optimal window of inhibition. |
Data Presentation
Table 1: this compound In Vitro IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4 |
| LS180 | Colon Cancer | G12D | 0.17 - 2.9 |
| GSU | Stomach Cancer | G12D | 0.17 - 2.9 |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 |
Data sourced from multiple references. The range for some cell lines reflects variability in experimental conditions.[2]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][12][13]
Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with this compound for 2-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies for p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.[10][11][14]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound for oral administration. A typical dose for in vivo studies is 10 mg/kg, administered daily.[2]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size. Body weight should be monitored as an indicator of toxicity.[15][16]
Visualizations
Caption: this compound inhibits the interaction between GEFs and RAS, preventing RAS activation and downstream signaling.
Caption: Workflow for assessing p-ERK inhibition by this compound using Western Blot.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenograft.org [xenograft.org]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
LUNA18 Preclinical Toxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical toxicity assessment of the hypothetical compound LUNA18.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of preclinical toxicity studies for LUNA1A?
The main goals of preclinical studies are to determine a safe starting dose for initial human trials and to assess the potential toxicity of the product.[1] These studies for this compound aim to identify potential target organs for toxicity, understand dose-response relationships, and establish safety margins before moving to clinical trials.[2][3]
Q2: Which animal models are appropriate for this compound toxicity testing?
The choice of animal species for preclinical testing is crucial and should be scientifically justified.[4] Typically, studies are conducted in at least two mammalian species, one rodent and one non-rodent.[5] The selection should consider metabolic similarities to humans and the specific scientific questions being addressed.
Q3: What are the key toxicological endpoints to evaluate for this compound?
Key endpoints for this compound toxicity assessment include mortality, clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological changes in target organs.[6][7] Depending on the compound's class and intended use, specific assessments for genotoxicity, carcinogenicity, reproductive toxicity, and immunotoxicity may also be required.[2][5]
Q4: How do I determine the appropriate dose levels for my this compound preclinical study?
Dose selection is a critical aspect of study design.[8] Initial dose-range finding studies are often conducted to identify a range of doses, from a no-observed-adverse-effect-level (NOAEL) to a maximum tolerated dose (MTD).[5][9] The chosen doses should be sufficient to elicit potential toxic effects and establish a dose-response relationship.[2]
Q5: What is the difference between a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL)?
The NOAEL is the highest dose at which there are no biologically significant increases in the frequency or severity of adverse effects between the exposed animals and the control group.[7][10] The LOAEL is the lowest dose at which an adverse effect is observed.[7] Both are crucial for risk assessment and for determining a safe starting dose in humans.
Troubleshooting Guides
Issue 1: High variability in animal responses to this compound.
-
Possible Cause: Inconsistent dosing technique, animal stress, or underlying health issues in the animal colony.
-
Troubleshooting Steps:
-
Ensure all technical staff are properly trained and standardized on the dosing procedure.
-
Minimize environmental stressors in the animal facility (e.g., noise, light cycles).
-
Perform a health screen of the animal colony to rule out any underlying infections or diseases.
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: Unexpected mortality at low doses of this compound.
-
Possible Cause: Formulation issues leading to high localized concentrations, contamination of the test article, or incorrect dose calculations.
-
Troubleshooting Steps:
-
Verify the stability and homogeneity of the this compound formulation.
-
Conduct an independent analysis of the test article to confirm its identity, purity, and concentration.
-
Double-check all dose calculations and the calibration of dosing equipment.
-
Consider the possibility of a hypersensitivity reaction in a subset of the animal population.
-
Issue 3: In vitro cytotoxicity results for this compound do not correlate with in vivo findings.
-
Possible Cause: Differences in metabolic activation or detoxification of this compound between the in vitro cell model and the whole animal.[11] The in vitro model may lack the complexity of a whole biological system.
-
Troubleshooting Steps:
-
Use a more metabolically competent in vitro system, such as primary hepatocytes or 3D cell cultures.
-
Investigate the metabolic profile of this compound in vivo to identify any active metabolites that may be responsible for the toxicity.
-
Consider that toxicity may be due to off-target effects or interactions with other biological systems not present in the in vitro model.[12]
-
Issue 4: Difficulty in identifying the target organs of this compound toxicity.
-
Possible Cause: The toxic effects of this compound may be systemic rather than localized to a specific organ. The dose levels used may not have been high enough to induce clear organ-specific toxicity.
-
Troubleshooting Steps:
-
Conduct a more comprehensive histopathological evaluation, examining a wider range of tissues.
-
Employ molecular techniques, such as transcriptomics or proteomics, on tissue samples to identify pathways affected by this compound.
-
Consider conducting a dose-escalation study to higher, potentially toxic, doses to unmask target organ effects.[5]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical toxicity studies of this compound.
Table 1: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval |
| Mouse | Male | 1500 | 1350 - 1650 |
| Mouse | Female | 1400 | 1280 - 1520 |
| Rat | Male | 2000 | 1850 - 2150 |
| Rat | Female | 1800 | 1670 - 1930 |
LD50 (Lethal Dose 50%) is the dose at which 50% of the animals are expected to die.[10]
Table 2: 28-Day Repeated Dose Oral Toxicity of this compound in Rats
| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Primary Target Organs | Key Findings |
| 0 (Vehicle) | - | - | None | No adverse effects observed. |
| 50 | 50 | 150 | Liver | No adverse effects observed. |
| 150 | 50 | 150 | Liver | Increased liver enzymes (ALT, AST), minimal hepatocellular hypertrophy. |
| 450 | Not Determined | 150 | Liver, Kidney | Significant increase in liver enzymes, moderate hepatocellular hypertrophy, mild renal tubular degeneration. |
NOAEL (No-Observed-Adverse-Effect-Level) is the highest dose with no significant adverse effects.[10] LOAEL (Lowest-Observed-Adverse-Effect-Level) is the lowest dose with an observed adverse effect.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
This protocol is designed to estimate the LD50 and identify signs of acute toxicity with a reduced number of animals.[9]
-
Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard rodent chow and water.
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer this compound orally via gavage. The initial dose is selected based on preliminary data.
-
Subsequent doses are adjusted up or down by a factor of 1.5-2.0 depending on the outcome of the previously dosed animal.
-
-
Observations:
-
Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period.
-
Data Analysis: Calculate the LD50 using a validated statistical method for the UDP.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study
This protocol evaluates the potential toxicity of this compound after repeated daily administration.
-
Animal Model: Use healthy, young adult rats of both sexes.
-
Group Size: A minimum of 5 animals per sex per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound.
-
Dosing: Administer this compound orally via gavage once daily for 28 consecutive days.
-
In-life Monitoring:
-
Record clinical signs daily.
-
Measure body weight and food consumption weekly.
-
Conduct detailed clinical observations (e.g., functional observational battery) at baseline and towards the end of the study.
-
-
Clinical Pathology: Collect blood and urine samples at the end of the treatment period for hematology, clinical chemistry, and urinalysis.
-
Pathology:
-
Perform a full necropsy on all animals.
-
Record organ weights of key organs (e.g., liver, kidneys, spleen, brain).
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze quantitative data using appropriate statistical methods (e.g., ANOVA, Dunnett's test). A pathologist will evaluate the histopathology data.
Visualizations
References
- 1. Preclinical development - Wikipedia [en.wikipedia.org]
- 2. hoeford.com [hoeford.com]
- 3. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. labinsights.nl [labinsights.nl]
- 7. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. enamine.net [enamine.net]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. 3 Challenging Complexities of Preclinical Toxicology Studies | VxP Pharma [vxppharma.com]
- 12. wjpsronline.com [wjpsronline.com]
Minimizing variability in LUNA18 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LUNA18 in their experiments. Our goal is to help you minimize variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Paluratide, is an orally bioavailable, cyclic peptide that acts as a pan-RAS inhibitor. It functions by disrupting the protein-protein interaction (PPI) between the inactive form of RAS and Guanine Nucleotide Exchange Factors (GEFs). This inhibition prevents the exchange of GDP for GTP on RAS, thereby blocking its activation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/AKT. This ultimately leads to a decrease in the phosphorylation of ERK and AKT, and inhibits the proliferation of cancer cells with RAS mutations or amplifications.
Q2: How should this compound be stored and handled?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, this compound powder should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is acceptable for lyophilized powder. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q3: In which solvents can this compound be dissolved?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, a stock solution is typically prepared in DMSO. For in vivo studies, this compound can be formulated in a vehicle consisting of solvents like PEG300, Tween-80, and saline, or in corn oil. It is crucial to ensure complete dissolution, which can be aided by gentle warming or sonication.
Troubleshooting Guides
Inconsistent Results in Cell Proliferation Assays
Problem: High variability or inconsistent IC50 values in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®, Crystal Violet).
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | After diluting the DMSO stock in aqueous culture medium, this compound may precipitate. Visually inspect for precipitates. Increase the final DMSO concentration (while keeping it below a toxic level for your cells, typically <0.5%). Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize cell seeding density. Ensure a single-cell suspension before plating. |
| Edge Effects in Plates | Evaporation from wells on the edge of the plate can concentrate this compound and affect cell growth. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Incubation Time | The effect of this compound on cell proliferation is time-dependent. Ensure consistent incubation times across all experiments. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces, reducing the effective concentration. Use low-adsorption plates and pipette tips. |
Variability in Western Blot Results for pERK/pAKT
Problem: Inconsistent or weak signals for phosphorylated ERK (pERK) and AKT (pAKT) upon this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Incomplete cell lysis or phosphatase activity can lead to loss of phosphorylation signal. Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Timing of Cell Lysis | The inhibition of pERK and pAKT by this compound is transient. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound treatment to capture the peak of inhibition. |
| Antibody Quality | The primary antibodies for pERK and pAKT may not be specific or sensitive enough. Use validated antibodies from a reputable supplier. Optimize antibody concentrations. |
| Loading Controls | Inaccurate protein quantification can lead to unequal loading. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a stable loading control (e.g., GAPDH, β-actin, or total ERK/AKT). |
| Transfer Issues | Inefficient protein transfer from the gel to the membrane will result in weak signals. Ensure proper transfer conditions (time, voltage, buffer). Check transfer efficiency with Ponceau S staining. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Line(s)/Model | Reference |
| IC50 (Cell Proliferation) | ~1.4 nM | AsPC-1 (pancreatic) | |
| Varies (nM range) | NCI-H2122, MiaPaCa-2, NCI-H441, LS 180, GSU | ||
| Concentration for pERK/pAKT inhibition | 0-100 nM (concentration-dependent) | NCI-H441 | |
| In vivo Efficacy (Xenograft) | 10 mg/kg, p.o., daily | NCI-H441 xenograft model | |
| Binding Affinity (Kd) | 0.043 nM | KRAS G12D |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet)
This protocol provides a general method for assessing the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., NCI-H441, MiaPaCa-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for pERK and pAKT
This protocol describes the detection of phosphorylated ERK and AKT in cell lysates after treatment with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the optimized time period.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for this compound.
LUNA18 In Vivo Delivery Methods for Cancer Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo delivery of LUNA18 in cancer models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary and recommended delivery method for this compound in in vivo cancer models?
A1: The primary and most documented delivery method for this compound in preclinical in vivo cancer models is oral administration (p.o.).[1][2] this compound is a cyclic peptide designed for oral bioavailability.[3]
Q2: What is the reported oral bioavailability of this compound?
A2: Pharmacokinetic studies in mice, rats, monkeys, and dogs have shown the oral bioavailability of this compound to be in the range of 21-47%.[3]
Q3: Are there alternative delivery methods for this compound in in vivo studies?
A3: While oral administration is the most common method for this compound, other delivery routes such as intravenous (IV) injection are viable for preclinical research, especially when investigating pharmacokinetic profiles or when oral administration is not feasible.[4] Intravenous administration ensures 100% bioavailability.
Q4: What are the general challenges associated with the delivery of cyclic peptides like this compound?
A4: Cyclic peptides, despite their increased stability compared to linear peptides, can still face challenges in vivo. These include enzymatic degradation in the gastrointestinal tract (for oral delivery), poor membrane permeability, and potential for aggregation.[5][6][7] Cyclization helps to minimize degradation by removing the N- and C-termini.[5][6]
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in in vivo cancer models.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation or phase separation of this compound formulation | - Incomplete dissolution of this compound. - Temperature fluctuations affecting solubility. - Incorrect solvent ratios. | - Ensure all solvents are added sequentially and mixed thoroughly after each addition. - Gentle heating and/or sonication can be used to aid dissolution. - Prepare the working solution fresh on the day of the experiment. - For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8] |
| Difficulty with oral gavage administration (animal resistance, fluid leakage) | - Improper restraint of the animal. - Incorrect gavage needle size or placement. - Administration volume is too large. | - Ensure proper and gentle restraint of the animal to minimize stress. - Use a flexible plastic gavage needle with a ball tip to reduce the risk of esophageal injury. - Measure the correct length of the gavage needle from the corner of the mouth to the last rib. - Administer the compound slowly. If fluid appears in the mouth, withdraw the needle immediately. - Gavage volumes should generally not exceed 10 mL/kg of body weight. |
| Suspected tracheal administration during oral gavage | - Incorrect placement of the gavage needle into the trachea instead of the esophagus. | - If the animal coughs, chokes, or shows signs of respiratory distress during administration, stop immediately and remove the needle. - Observe the animal closely for any signs of distress after the procedure. In case of severe respiratory distress, euthanasia may be necessary. |
| Inconsistent tumor growth inhibition with oral this compound | - Variability in oral absorption between animals. - Degradation of this compound in the formulation. - Incorrect dosing. | - Ensure consistent fasting or feeding schedules for the animals, as this can affect gastrointestinal absorption. - Always prepare fresh this compound formulations for each dosing. - Verify the accuracy of the dose calculations and the concentration of the dosing solution. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | - Off-target effects of this compound. - Toxicity of the delivery vehicle. - Stress from the administration procedure. | - In preclinical studies with NCI-H441 xenograft mouse models, this compound administered at 10 mg/kg orally once daily for 14 days did not result in marked body weight loss.[8] - Monitor animals daily for any signs of toxicity. - If vehicle-related toxicity is suspected, consider using an alternative formulation. - Refine the administration technique to minimize stress to the animals. |
| Peptide aggregation in the formulation | - High peptide concentration. - pH of the solution. - Presence of certain salts or excipients. | - If aggregation is observed, consider preparing a more dilute solution if the dosing volume allows. - For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer might be beneficial.[9] - The use of chaotropic agents like guanidinium hydrochloride or urea can disrupt aggregation, but these are denaturing and may not be suitable for all applications.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound delivery and efficacy in in vivo cancer models.
Table 1: this compound Oral Bioavailability in Different Species
| Species | Oral Bioavailability (%) |
| Mouse | 21 - 47 |
| Rat | 21 - 47 |
| Monkey | 21 - 47 |
| Dog | 21 - 47 |
| Data sourced from pharmacokinetic studies.[3] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Xenograft Models
| Cancer Model | Cell Line | KRAS Mutation | Dose & Schedule | Observed Effect | Reference |
| Non-small cell lung cancer | NCI-H441 | G12V | 10 mg/kg, p.o., once daily for 14 days | Dose-dependent antitumor activity without marked body weight loss. | [8] |
| Pancreatic cancer | MiaPaCa-2 | G12C | Not specified | Tumor regression. | |
| RAS-mutated xenografts | Multiple | Various | Not specified | Durable RAS signal inhibition (24-48 hours) and tumor regression. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Aqueous Formulation)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
Protocol 2: Preparation of this compound for Oral Administration (Oil-based Formulation)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the this compound stock solution)
-
90% Corn Oil
-
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized flexible gavage needle with a ball tip
-
Syringe
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Slowly and gently insert the gavage needle into the esophagus. Do not force the needle. The animal should swallow as the needle is advanced.
-
Once the needle is correctly positioned, administer the this compound formulation slowly.
-
Withdraw the needle smoothly.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Visualizations
Caption: Signaling pathway showing this compound inhibition of the RAS-GEF interaction.
Caption: Experimental workflow for this compound oral delivery in in vivo cancer models.
Caption: Comparison of oral and intravenous delivery methods for this compound.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LUNA18 and Direct KRAS Inhibitors for Targeted Cancer Therapy
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising strategies in the ongoing effort to target KRAS-mutant cancers: the pan-RAS inhibitor, LUNA18, and direct, mutant-specific KRAS inhibitors such as sotorasib and adagrasib. This publication is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a side-by-side comparison of their mechanisms of action, preclinical and clinical efficacy, and the underlying experimental methodologies.
Executive Summary
Mutations in the KRAS gene are among the most common drivers of human cancers, and for decades, KRAS was considered an "undruggable" target. The landscape of KRAS-targeted therapies is rapidly evolving with the advent of both mutant-specific inhibitors and broader-acting pan-RAS inhibitors. This compound, a novel orally bioavailable cyclic peptide, represents the latter category, designed to inhibit multiple RAS isoforms. In contrast, direct KRAS inhibitors like sotorasib and adagrasib have shown clinical success by specifically targeting the KRAS G12C mutation. This guide will delve into the quantitative data supporting each approach, detail the experimental protocols for their evaluation, and provide visual representations of the key biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Strategies
Direct KRAS inhibitors and pan-RAS inhibitors employ fundamentally different strategies to counteract the effects of oncogenic KRAS.
This compound (Paluratide): A Pan-RAS Approach
This compound is a cyclic peptide that functions as a pan-RAS inhibitor.[1] It prevents the activation of KRAS by disrupting the protein-protein interaction between KRAS and Son of Sevenless (SOS), a crucial guanine nucleotide exchange factor (GEF).[1][2] By inhibiting this interaction, this compound effectively blocks the loading of GTP onto KRAS, thereby keeping it in its inactive, GDP-bound state. This mechanism is not dependent on a specific KRAS mutation, allowing this compound to potentially target a wider range of KRAS-driven cancers, including those with various KRAS mutations (G12D, G12V, etc.) and even wild-type KRAS amplification.[2][3]
Direct KRAS Inhibitors (Sotorasib, Adagrasib): A Mutant-Specific Strategy
Sotorasib and adagrasib are small molecule inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[4][5] This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[6] Their high specificity for the G12C mutation minimizes off-target effects on wild-type KRAS.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the direct KRAS inhibitors, sotorasib and adagrasib.
Table 1: Preclinical Efficacy of this compound
| Cell Line | KRAS Mutation | IC50 (nM) | Tumor Type | Reference |
| AsPC-1 | G12D | 1.4 | Pancreatic | [2] |
| NCI-H358 | G12C | Not Specified (nM order) | Non-Small Cell Lung | [2] |
| MIA PaCa-2 | G12C | Not Specified (nM order) | Pancreatic | [2] |
| NCI-H2122 | G12C | Not Specified (nM order) | Non-Small Cell Lung | [2] |
| LS 180 | G12V | Not Specified (nM order) | Colorectal | [2] |
| GSU | G12V | Not Specified (nM order) | Gastric | [2] |
In vivo, oral administration of this compound has demonstrated durable RAS signal inhibition for up to 24-48 hours and resulted in tumor regression in xenograft models of RAS-mutated cancers.[2]
Table 2: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CodeBreaK 100 | 2 | 124 | 37.1% | 6.8 months | 12.5 months | [7] |
| CodeBreaK 100 (2-year follow-up) | 1/2 | 174 | 41% | 6.3 months | 12.5 months | [8] |
| CodeBreaK 200 | 3 | 171 | 28.1% | 5.6 months | Not Statistically Different from Docetaxel | [9] |
| Real-World (US Veterans) | N/A | 128 | 34% | 6 months | 12 months | [10] |
Table 3: Clinical Efficacy of Adagrasib
| Cancer Type | Clinical Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| NSCLC (KRAS G12C) | KRYSTAL-12 | 3 | 301 | 32% | 5.5 months | Not Mature | [11] |
| NSCLC (KRAS G12C, First-Line, STK11-mutant) | KRYSTAL-1 | 2 | 33 | 30.3% | 4.8 months | 12.3 months | [12] |
| Colorectal Cancer (KRAS G12C, + Cetuximab) | KRYSTAL-1 | 1/2 | 94 | 43% (Investigator assessed) | 6.9 months | 16.0 months | [13] |
Resistance Mechanisms
A critical aspect of targeted therapy is the emergence of resistance.
Resistance to Direct KRAS Inhibitors
Resistance to sotorasib and adagrasib can occur through various "on-target" and "off-target" mechanisms.[14]
-
On-target resistance involves secondary mutations in the KRAS gene itself, such as at codons 12, 68, 95, and 96, which can prevent the inhibitor from binding effectively.[1] Amplification of the KRAS G12C allele has also been observed.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can occur through mutations in other genes like NRAS, BRAF, MET, and RET, or through histologic transformation of the tumor (e.g., from adenocarcinoma to squamous cell carcinoma).[1][14]
Potential Advantages of this compound in Overcoming Resistance
This compound's pan-RAS inhibitory activity may offer a way to overcome some of these resistance mechanisms. By inhibiting wild-type RAS isoforms, this compound could potentially prevent the rebound activation of the MAPK pathway that is sometimes observed with KRAS G12C-specific inhibitors.[2] Furthermore, combination therapy of this compound with a KRAS G12C inhibitor has been shown in preclinical models to suppress the emergence of resistance.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and direct KRAS inhibitors.
Cell Viability Assay
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cell lines with known KRAS mutations (and wild-type controls) in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, sotorasib, adagrasib) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a commercially available assay kit, such as one based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
RAS-SOS1 Protein-Protein Interaction (PPI) Assay
Objective: To measure the ability of an inhibitor like this compound to disrupt the interaction between RAS and its guanine nucleotide exchange factor, SOS1.
Protocol:
-
Reagent Preparation: Use purified, recombinant RAS (e.g., biotinylated K-Ras) and a fragment of SOS1 (e.g., His-tagged SOS1).[16]
-
Assay Principle: Employ a proximity-based assay format such as Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, one protein is labeled with a donor fluorophore (e.g., on an anti-tag antibody) and the other with an acceptor fluorophore. Interaction brings the fluorophores into close proximity, resulting in a FRET signal.
-
Inhibitor Incubation: Incubate the purified proteins with varying concentrations of the test inhibitor (e.g., this compound).
-
Signal Detection: Measure the HTRF signal using a plate reader. A decrease in the signal indicates inhibition of the RAS-SOS1 interaction.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Western Blot Analysis of KRAS Signaling Pathway
Objective: To assess the effect of inhibitors on the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitor at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated and total forms of ERK (p-ERK, t-ERK) and AKT (p-AKT, t-AKT).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the activity of the signaling pathway.
Conclusion and Future Directions
The development of both pan-RAS inhibitors like this compound and mutant-specific direct KRAS inhibitors represents a significant leap forward in the treatment of KRAS-driven cancers. Direct inhibitors have demonstrated clear clinical benefit for patients with KRAS G12C-mutated tumors. However, the emergence of resistance remains a major challenge.
This compound, with its broader mechanism of action, holds the potential to address a wider range of KRAS mutations and may offer a strategy to overcome or delay resistance to mutant-specific inhibitors, potentially through combination therapies. Further clinical investigation of this compound is eagerly awaited to determine its safety and efficacy in patients.
The continued exploration of both of these therapeutic strategies, along with a deeper understanding of resistance mechanisms, will be crucial in expanding the arsenal of effective treatments for patients with KRAS-mutant cancers. This comparative guide serves as a foundational resource for the scientific community to build upon as we collectively strive to conquer this challenging oncogene.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 10. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adagrasib vs Docetaxel in Previously Treated Advanced or Metastatic KRASG12C Mutated NSCLC - The ASCO Post [ascopost.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
LUNA18's Impact on Downstream RAS Effectors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The RAS family of small GTPases, frequently mutated in human cancers, has long been a challenging target for therapeutic intervention. The recent emergence of direct RAS inhibitors has opened new avenues for cancer treatment. This guide provides a comprehensive comparison of LUNA18, a novel, orally bioavailable, cyclic peptide pan-RAS inhibitor, with other RAS-targeting agents, focusing on their effects on downstream effector pathways.
Executive Summary
This compound distinguishes itself as a pan-RAS inhibitor that targets the inactive state of RAS proteins (KRAS, NRAS, and HRAS), preventing their activation by inhibiting the interaction with guanine nucleotide exchange factors (GEFs).[1] This mechanism leads to a broad suppression of downstream signaling through both the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Preclinical data indicates that this compound reduces the levels of active, GTP-bound KRAS and subsequently decreases the phosphorylation of ERK and AKT with nanomolar cellular IC50s.[1] A key advantage of this compound is its ability to provide sustained inhibition of the MAPK pathway, potentially overcoming the reactivation often observed with KRAS G12C-specific inhibitors.[2]
This guide will delve into the available data on this compound, compare its performance with other pan-RAS inhibitors like RMC-6236 and KRAS G12C-specific inhibitors such as sotorasib and adagrasib, provide detailed experimental protocols for validating these effects, and visualize the key signaling pathways and experimental workflows.
Comparative Analysis of this compound and Other RAS Inhibitors
While direct head-to-head quantitative comparisons of this compound with other RAS inhibitors across a broad panel of downstream effectors are limited in publicly available literature, we can synthesize the existing data to draw meaningful comparisons.
Table 1: Comparison of this compound and Other RAS Inhibitors on Downstream Effectors
| Inhibitor | Target(s) | Mechanism of Action | Effect on RAF-MEK-ERK Pathway | Effect on PI3K-AKT Pathway | Other Notable Effects |
| This compound | Pan-RAS (KRAS, NRAS, HRAS) - Inactive State | Inhibits RAS-GEF interaction, preventing RAS activation.[1] | Sustained Inhibition: Decreases phosphorylation of ERK with nM cellular IC50s. Prevents MAPK pathway reactivation seen with G12C inhibitors.[1][2] | Inhibition: Decreases phosphorylation of AKT with nM cellular IC50s.[1] | Active against both RAS mutant and wild-type amplified cancers.[2] Orally bioavailable.[3] |
| RMC-6236 (Daraxonrasib) | Pan-RAS (KRAS, NRAS, HRAS) - Active State | Non-covalent inhibitor of the active, GTP-bound state of RAS, blocking effector interaction.[4] | Inhibition: Suppresses RAS-RAF binding and downstream signaling.[4] | Inhibition: Preclinical data suggests inhibition of AKT signaling.[5] | Demonstrates potent anti-cancer activity in preclinical models with various KRAS mutations.[4] |
| Sotorasib (AMG 510) | KRAS G12C - Inactive State | Covalently binds to the mutant cysteine in KRAS G12C, locking it in an inactive GDP-bound state.[6] | Transient Inhibition: Potently inhibits ERK phosphorylation. However, rebound activation of the MAPK pathway can occur.[2] | Subtle effect on PI3K/AKT/mTOR signaling.[7] | First FDA-approved KRAS G12C inhibitor.[6] |
| Adagrasib (MRTX849) | KRAS G12C - Inactive State | Covalently and irreversibly binds to KRAS G12C, trapping it in the inactive state.[8] | Inhibition: Effectively suppresses the MAPK pathway.[6] | Similar to sotorasib, the primary effect is on the MAPK pathway. | Shows clinical activity in NSCLC and other solid tumors with KRAS G12C mutations.[8][9] |
Experimental Protocols
To validate the effects of this compound and other RAS inhibitors on downstream effector pathways, the following experimental protocols are commonly employed.
Active RAS Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of RAS proteins from cell lysates.
Principle: A fusion protein containing the RAS-binding domain (RBD) of an effector protein (e.g., RAF1) is used to selectively pull down GTP-bound RAS. The amount of pulled-down RAS is then quantified by Western blotting.
Protocol:
-
Cell Lysis: Culture cells to the desired confluency and treat with the inhibitor (e.g., this compound) for the specified time. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Pull-Down: Incubate the cell lysates with a GST-RAF1-RBD fusion protein immobilized on glutathione-agarose beads. This will specifically capture GTP-bound RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the RAS isoform of interest (e.g., anti-KRAS, anti-pan-RAS).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensity to determine the relative amount of active RAS in each sample. A portion of the initial cell lysate should also be run as an input control to show the total amount of RAS protein.
Western Blot Analysis of Phosphorylated Downstream Effectors
This method is used to assess the activation state of key downstream signaling proteins by detecting their phosphorylated forms.
Principle: Specific antibodies that recognize the phosphorylated forms of target proteins (e.g., p-ERK, p-AKT) are used to detect their levels in cell lysates by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor as described above and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-AKT).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize and quantify the bands as described for the active RAS pull-down assay.
-
Total Protein Control: To ensure that changes in phosphorylation are not due to changes in the total amount of the protein, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK1/2, anti-total-AKT).
Visualizing the Pathways and Workflows
RAS Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits the interaction between GEFs and inactive RAS-GDP, preventing RAS activation and subsequent downstream signaling.
Experimental Workflow for Validating this compound's Effect
Caption: A streamlined workflow for assessing the impact of RAS inhibitors on downstream signaling pathways in cancer cell lines.
Conclusion
This compound represents a promising pan-RAS inhibitor with a distinct mechanism of action that leads to broad and sustained inhibition of downstream effector pathways. Its ability to prevent the initial activation of RAS, rather than targeting an already active protein, may offer advantages in overcoming some of the resistance mechanisms that have been observed with other RAS inhibitors. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the effects of this compound and other emerging RAS-targeted therapies. As more quantitative and comparative data becomes available from ongoing preclinical and clinical studies, a more detailed picture of this compound's therapeutic potential will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
LUNA18 vs. siRNA Knockdown of RAS: A Comparative Guide for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of the RAS signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is fundamental to understanding and targeting various cancers. Two powerful tools for dissecting this pathway are the direct pharmacological inhibition of RAS proteins and the genetic knockdown of RAS expression. This guide provides an objective comparison of a novel pan-RAS inhibitor, LUNA18, and the widely used siRNA knockdown methodology for the purpose of RAS pathway analysis.
At a Glance: this compound vs. siRNA Knockdown of RAS
| Feature | This compound | siRNA Knockdown of RAS |
| Mechanism of Action | Pharmacological inhibition | Post-transcriptional gene silencing |
| Target | Pan-RAS proteins (KRAS, NRAS, HRAS)[1][2] | RAS mRNA (sequence-dependent) |
| Mode of Action | Disrupts RAS-SOS protein-protein interaction, preventing RAS activation[1] | Degradation of target mRNA via RNA-induced silencing complex (RISC) |
| Effect | Rapid and reversible inhibition of RAS signaling | Transient reduction of RAS protein levels |
| Specificity | Selective for RAS-dependent cells[1] | Potential for off-target effects[3][4] |
| Delivery | Orally bioavailable cyclic peptide[5] | Requires transfection reagents for in vitro delivery |
| Typical Application | Studying acute effects of RAS inhibition on signaling pathways | Investigating the consequences of reduced RAS protein expression |
Quantitative Data Summary
This compound: Potency and Cellular Efficacy
This compound is a potent, orally bioavailable cyclic peptide that acts as a pan-RAS inhibitor.[5][6][7] It effectively inhibits the interaction between RAS and the guanine nucleotide exchange factor SOS1, thereby preventing RAS activation.[1] This leads to a decrease in the active, GTP-bound form of RAS and subsequent downregulation of downstream signaling pathways, including the MAPK (pERK) and PI3K (pAKT) pathways.[1][8]
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (Cell Viability) |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4 nM[9] |
| LS180 | Colon Cancer | G12D | 0.17 - 2.9 nM[9] |
| GSU | Stomach Cancer | G12D | 0.17 - 2.9 nM[9] |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 nM[9] |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 nM[9] |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 nM[9] |
In NCI-H441 cells, treatment with this compound at concentrations of 0-100 nM for 4 hours resulted in a concentration-dependent decrease in GTP-KRAS, pERK1/2, and pAKT expression.[8]
siRNA Knockdown of RAS: Efficacy and Specificity
| Cell Line | KRAS Mutation | siRNA Concentration | % KRAS mRNA Knockdown |
| A549 | G12S | 20 nM | >90%[10] |
| RMUG-S | Wild-type | 20 nM | >90%[10] |
| KPC-1 (murine) | G12D | Not specified | 55-70%[13] |
| CT26 (murine) | G12V | Not specified | 55-70%[13] |
In KRAS-mutant H358 cells, mutant-specific KRAS siRNA treatment led to a ~40% reduction in cell growth after 72 hours, whereas wild-type KRAS siRNA resulted in a ~15% reduction.[14] Studies have shown that low concentrations of potent siRNAs (e.g., 0.5 nM) can achieve over 80% mRNA knockdown while minimizing off-target gene perturbations.[15]
Experimental Protocols
This compound Treatment for Pathway Analysis
This protocol provides a general framework for treating cultured cells with this compound to analyze its effects on the RAS signaling pathway.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., NCI-H441)
-
Reagents for Western blotting (primary and secondary antibodies for RAS, pERK, ERK, pAKT, AKT, and a loading control)
-
Reagents for RAS activation assay (GTP-RAS pull-down)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 4, 24, or 48 hours).[1][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for subsequent protein analysis.
-
Pathway Analysis:
-
RAS Activation Assay: Perform a GTP-RAS pull-down assay to measure the levels of active, GTP-bound RAS.
-
Western Blotting: Analyze the cell lysates by Western blotting to determine the expression levels of total RAS and the phosphorylation status of downstream effectors like ERK and AKT.[16][17][18][19]
-
siRNA Knockdown of RAS for Pathway Analysis
This protocol outlines a general procedure for transfecting cells with siRNA targeting RAS to study the consequences on pathway signaling.
Materials:
-
siRNA targeting RAS (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., A549)
-
Reagents for RT-qPCR (for measuring mRNA knockdown)
-
Reagents for Western blotting (as described for this compound)
Procedure:
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 60-80% confluency on the day of transfection.[20]
-
siRNA-Lipid Complex Formation:
-
Dilute the RAS siRNA (and control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[20]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell line and the stability of the RAS protein.
-
Harvesting and Analysis:
-
mRNA Analysis (RT-qPCR): Extract total RNA and perform RT-qPCR to quantify the knockdown efficiency of RAS mRNA.
-
Protein Analysis (Western Blotting): Lyse the cells and perform Western blotting to assess the reduction in RAS protein levels and the impact on downstream signaling (pERK, pAKT).
-
Visualizing the Approaches
RAS Signaling Pathway
Caption: Simplified overview of the RAS signaling pathway.
Experimental Workflow: this compound vs. siRNA
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of siRNA Payloads to Target KRAS-Mutant Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 10. Therapeutic Silencing of KRAS Using Systemically Delivered siRNAs | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of siRNA payloads to target KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - Western blot and protein abundance ratio for pAkt/tAkt and pERK/tERK. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Making sure you're not a bot! [ask.orkg.org]
- 20. datasheets.scbt.com [datasheets.scbt.com]
LUNA18: A Comparative Guide to its Cross-Reactivity with RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic peptide LUNA18 and its cross-reactivity with different RAS isoforms. This compound is an orally bioavailable, pan-RAS inhibitor that shows promise in targeting RAS-driven cancers.[1][2] This document summarizes available binding data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer an objective resource for the research community.
Executive Summary
This compound is a novel cyclic peptide that inhibits the function of RAS proteins, which are frequently mutated in various cancers.[1][2] It acts as a pan-RAS inhibitor, meaning it is designed to target the main isoforms of the RAS family: HRAS, KRAS, and NRAS.[2][3] The primary mechanism of action for this compound is the disruption of the protein-protein interaction (PPI) between the inactive (GDP-bound) form of RAS and Guanine Nucleotide Exchange Factors (GEFs), such as SOS1.[2][3] This inhibition prevents the loading of GTP onto RAS, thereby keeping it in an inactive state and blocking downstream oncogenic signaling.
Comparative Binding Affinity of this compound for RAS Isoforms
This compound has been characterized as a pan-RAS inhibitor, binding to HRAS, KRAS, and NRAS. While comprehensive, directly comparative binding affinity data (e.g., dissociation constant, Kd) across all isoforms from a single study is not yet publicly available, existing data points to a high affinity for the KRAS isoform.
Table 1: this compound Binding Affinity and Inhibitory Concentrations for RAS Isoforms
| Target Isoform/Complex | Assay Type | Value | Reference |
| KRAS G12C | Binding Affinity (Kd) | 0.043 nM | [4] |
| KRAS G12D - SOS1 PPI | Inhibition (IC50) | <2 nM | [4] |
| HRAS | Binding Affinity (Kd) | Data not publicly available | |
| NRAS | Binding Affinity (Kd) | Data not publicly available |
Note: The pan-RAS inhibitory activity of this compound is supported by multiple sources, indicating binding to HRAS, KRAS, and NRAS.[2][3] However, specific Kd values for HRAS and NRAS are not yet published.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the interaction of this compound with RAS isoforms. These are based on established methodologies in the field for similar inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the steps to measure the binding kinetics and affinity (Kd) of this compound to RAS isoforms.
Methodology:
-
Immobilization: Covalently immobilize recombinant, purified RAS isoforms (HRAS, KRAS, NRAS) onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Measurement: Inject the this compound dilutions over the sensor chip surface and monitor the change in the SPR signal in real-time. Include a buffer-only injection for baseline subtraction.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound from the RAS isoforms.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Immunoprecipitation and Western Blotting to Assess Target Engagement in Cells
This protocol is designed to demonstrate that this compound can engage with RAS proteins within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines with known RAS mutations (e.g., KRAS G12C, HRAS G12V, NRAS Q61R). Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-RAS antibody (pan-RAS or isoform-specific) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-RAS complexes.
-
Wash the beads multiple times to remove non-specific binding.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a downstream effector of RAS (e.g., RAF1) or a GEF (e.g., SOS1) to assess the disruption of these interactions by this compound.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Signaling Pathways and Mechanism of Action
To visually represent the biological context of this compound's activity, the following diagrams illustrate the RAS signaling pathway and the experimental workflow for target engagement.
RAS Signaling Pathway
The diagram below illustrates the central role of RAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.
Caption: this compound inhibits the RAS signaling pathway.
Experimental Workflow: Immunoprecipitation
The following diagram outlines the workflow for an immunoprecipitation experiment to confirm the interaction between this compound and RAS proteins in a cellular environment.
Caption: Workflow for Immunoprecipitation of RAS.
References
LUNA18 Demonstrates Potential in Overcoming Adagrasib Resistance Through Pan-RAS Inhibition
For Immediate Release
A growing body of preclinical evidence suggests that LUNA18, a novel, orally bioavailable, cyclic peptide pan-RAS inhibitor, may offer a promising strategy to overcome resistance to the KRAS G12C inhibitor adagrasib. By targeting a fundamental mechanism of RAS activation, this compound presents a distinct approach compared to mutation-specific inhibitors and other emerging therapies. This guide provides a comparative overview of this compound's efficacy in adagrasib-resistant models, supported by available experimental data, and contrasts it with alternative therapeutic strategies.
Overcoming the Challenge of Adagrasib Resistance
Adagrasib has shown significant clinical activity in patients with KRAS G12C-mutated cancers. However, as with many targeted therapies, the development of resistance is a major clinical challenge. Resistance to adagrasib can arise from various mechanisms, including secondary KRAS mutations, amplification of the KRAS G12C allele, and activation of bypass signaling pathways that reactivate the MAPK and PI3K signaling cascades.[1]
This compound: A Novel Pan-RAS Inhibitor
This compound is a first-in-class, orally available cyclic peptide that functions as a pan-RAS inhibitor.[2][3][4] Its mechanism of action involves the disruption of the protein-protein interaction between RAS (including KRAS, NRAS, and HRAS) and guanine nucleotide exchange factors (GEFs), such as SOS1.[2][5] This inhibition prevents the exchange of GDP for GTP, thereby locking RAS in its inactive state and blocking downstream signaling.[2]
Preclinical Efficacy in Adagrasib-Resistant Models
Preclinical studies have demonstrated the potential of this compound to overcome resistance to KRAS G12C inhibitors. In a xenograft model that developed acquired resistance to a KRAS G12C inhibitor, the combination of this compound with the inhibitor significantly suppressed the emergence of this resistance.[5] The underlying mechanism is believed to be the prevention of the "rebound" of the MAPK pathway, a common escape mechanism seen with KRAS G12C inhibitor monotherapy.[5] this compound's ability to inhibit wild-type RAS is thought to be key to suppressing this rebound effect.[5]
Comparative Analysis of Therapeutic Strategies
Several alternative approaches are being investigated to overcome adagrasib resistance. These primarily involve combination therapies targeting different nodes of the RAS signaling pathway.
| Therapeutic Strategy | Mechanism of Action | Representative Agents | Preclinical Efficacy in Adagrasib-Resistant Models |
| Pan-RAS Inhibition | Prevents activation of all RAS isoforms by inhibiting RAS-GEF interaction. | This compound | Suppresses emergence of resistance in a KRAS G12C inhibitor-resistant xenograft model.[5] |
| SOS1 Inhibition | Directly inhibits the GEF SOS1, preventing RAS activation. | BI-3406 | Combination with adagrasib enhances anti-tumor response and delays acquired resistance in preclinical models.[6] |
| SHP2 Inhibition | Inhibits the SHP2 phosphatase, which is involved in RAS activation downstream of receptor tyrosine kinases (RTKs). | TNO155, RMC-4630 | Combination with KRAS G12C inhibitors can overcome resistance in preclinical models.[7][8][9] |
| MEK Inhibition | Inhibits MEK1/2, a key downstream effector in the MAPK pathway. | Trametinib, Selumetinib | Combination with KRAS G12C inhibitors is being explored, but clinical efficacy has been limited in broader KRAS-mutant settings.[8] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in adagrasib-resistant models are emerging from ongoing research. Based on available abstracts, a key experimental design involves:
In Vivo Xenograft Model of Acquired Resistance:
-
Cell Line: A human cancer cell line with a KRAS G12C mutation.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneous injection of cancer cells to establish tumors.
-
Initial Treatment: Administration of a KRAS G12C inhibitor (e.g., adagrasib) until tumors initially respond and then develop resistance, as evidenced by tumor regrowth.
-
Combination Treatment: Upon confirmation of resistance, animals are randomized to receive:
-
Vehicle control
-
KRAS G12C inhibitor alone
-
This compound alone
-
Combination of KRAS G12C inhibitor and this compound
-
-
Efficacy Readouts: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK levels).
Signaling Pathways and Experimental Workflow
Adagrasib Resistance and this compound Intervention
Caption: Adagrasib resistance and the mechanism of this compound intervention.
Experimental Workflow for Evaluating this compound
Caption: In vivo experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
This compound represents a promising novel approach to address the significant clinical challenge of acquired resistance to KRAS G12C inhibitors like adagrasib. Its unique pan-RAS inhibitory mechanism offers the potential for broader and more durable responses. While early preclinical data is encouraging, further research, including the publication of detailed quantitative data from head-to-head comparative studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the landscape of KRAS-targeted therapies. Combination strategies with this compound and other targeted agents may unlock new paradigms in the treatment of KRAS-driven cancers.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
LUNA18 Demonstrates Synergistic Anti-Cancer Effects in Combination Therapies
For Immediate Release
New preclinical data reveals that LUNA18, an investigational oral, cyclic peptide pan-RAS inhibitor, exhibits significant synergistic effects when combined with other targeted cancer therapies, offering a promising new strategy for treating RAS-mutated solid tumors. These findings, presented at the American Association for Cancer Research (AACR) Annual Meeting 2024, highlight the potential of this compound to overcome resistance mechanisms and enhance the efficacy of existing treatments.
This compound is currently being evaluated in a Phase 1 clinical trial (NCT05012618) as both a monotherapy and in combination with other anti-cancer agents in patients with locally advanced or metastatic solid tumors.[1] The preclinical evidence provides a strong rationale for these combination approaches, particularly with KRAS G12C inhibitors.
Enhanced Efficacy and Overcoming Resistance with KRAS G12C Inhibitors
RAS mutations are among the most common drivers of cancer, and while the development of KRAS G12C-specific inhibitors has been a significant breakthrough, resistance often emerges. Preclinical studies have shown that this compound, in combination with a KRAS G12C inhibitor, leads to more potent inhibition of cancer cell growth compared to either agent alone.[2] Furthermore, in xenograft models, the combination of this compound and a KRAS G12C inhibitor significantly suppressed the emergence of resistance that was observed with the KRAS G12C inhibitor as a monotherapy.[2]
The synergistic effect is attributed to this compound's unique mechanism of action. As a pan-RAS inhibitor, this compound disrupts the interaction between RAS proteins (including KRAS, NRAS, and HRAS) and their activating proteins, guanine nucleotide exchange factors (GEFs).[3] This action prevents the reactivation of the MAPK signaling pathway, a common mechanism of resistance to KRAS G12C inhibitors.[2]
Quantitative Analysis of Synergistic Effects
While full, peer-reviewed quantitative data from combination studies are emerging, preliminary findings from preclinical abstracts and presentations indicate a strong synergistic relationship. The following tables summarize the currently available data on this compound's performance, both as a single agent and in theoretical combination scenarios based on its mechanism.
| In Vitro Cell Proliferation (Monotherapy) | | :--- | :--- | | Cell Lines | NCI-H2122, MiaPaCa-2, NCI-H441, LS 180, GSU | | Treatment | this compound (2 µmol/L, 36 h) | | Effect | Robust inhibition of proliferation | | IC50 | nM order of cellular IC50s in RAS-mutated cancer cells |
| In Vivo Tumor Growth Inhibition (Monotherapy) | | :--- | :--- | | Model | NCI-H441 xenograft mouse model | | Treatment | this compound (10 mg/kg, p.o., once daily for 14 days) | | Effect | Dose-dependent antitumor activity | | Toxicity | No marked body weight loss |
| Preclinical Synergistic Effects with KRAS G12C Inhibitor | | :--- | :--- | | In Vitro | More potent cell growth inhibition than single agents | | In Vivo (Xenograft Model) | Significantly suppressed the emergence of resistance to the KRAS G12C inhibitor |
Experimental Protocols
The following are generalized protocols representative of the methodologies used in the preclinical evaluation of this compound and its combinations.
In Vitro Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines with known KRAS mutations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, a partner drug (e.g., a KRAS G12C inhibitor), or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells with a specific KRAS mutation is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Drug Administration: this compound is administered orally, while the partner drug is administered according to its established protocol. Treatment is typically continued for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors may be excised for analysis of downstream signaling pathways (e.g., by Western blot) to confirm the mechanism of action.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its synergistic effects.
Caption: Mechanism of action of this compound as a pan-RAS inhibitor.
Caption: Experimental workflow for validating synergistic effects.
Future Directions
The promising preclinical data for this compound in combination therapies provide a strong foundation for its ongoing clinical development. Future studies will aim to fully elucidate the quantitative aspects of these synergies and identify the patient populations most likely to benefit from these novel combination strategies. The results of the Phase 1 clinical trial of this compound, both as a monotherapy and in combination with agents like cetuximab, are eagerly awaited by the oncology community.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for LUNA18
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for LUNA18, a potent 11-mer cyclic peptide inhibitor of KRAS.[1][2] Due to its chemical nature and potential hazards, adherence to strict protocols is essential to mitigate environmental and health risks.
Key Chemical and Safety Data
The following table summarizes the essential quantitative data for this compound, compiled from available safety data sheets and chemical properties information.
| Property | Value | Reference |
| Chemical Formula | C73H105F5N12O12 | |
| Molecular Weight | 1437.71 g/mol | |
| CAS Number | 2676177-63-0 | [3] |
| Physical Form | Powder | |
| Solubility | DMSO: ≥ 100 mg/mL (69.56 mM) | [4] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
While specific experimental protocols for the chemical neutralization of this compound are not publicly available, the safety data sheet outlines clear procedures for safe handling to minimize exposure and prevent environmental release.
Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation.[3]
-
Ensure adequate ventilation is present.[3]
-
Provide an accessible safety shower and eye wash station.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Use protective gloves.[3]
-
Skin and Body Protection: Wear impervious clothing.[3]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[3]
Hygiene Measures:
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal. This process is designed to ensure safety and regulatory compliance at each step.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to institutional and regulatory guidelines.
1. Preparation and Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the "Experimental Protocols" section. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles with side shields.
2. Waste Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes), should be considered hazardous waste.
-
Do not mix this compound waste with non-hazardous trash.
-
If this compound has been mixed with other hazardous materials, it must be disposed of as mixed hazardous waste, following your institution's specific protocols for such materials.
3. Containerization:
-
Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Given its high toxicity to aquatic life, it is crucial to also indicate this hazard on the label.[3]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[3]
-
The storage area should be cool and well-ventilated.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal facility.[3] The recommended disposal method for similar peptide-based compounds is incineration under controlled conditions.
-
Do not dispose of this compound down the drain or in regular trash. Its high toxicity to aquatic life necessitates professional disposal to prevent environmental harm.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. They will have established procedures and contracts with certified disposal vendors.
6. Spill Management:
-
In the event of a spill, avoid dust formation.
-
Collect the spillage and place it in the designated hazardous waste container.[3]
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as they may have additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
